3-(Cyclopentyloxy)-6-methylpyridazine
Description
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Properties
IUPAC Name |
3-cyclopentyloxy-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-6-7-10(12-11-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNKGYHQAMGWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Identification, Synthesis, and CAS Registration of 3-(Cyclopentyloxy)-6-methylpyridazine
Executive Summary
In modern medicinal chemistry, the discovery and utilization of novel bioisosteric building blocks are critical for optimizing pharmacokinetic and pharmacodynamic profiles. 3-(Cyclopentyloxy)-6-methylpyridazine represents a high-value, specialized intermediate. The pyridazine core serves as an excellent bioisostere for phenyl rings, offering improved aqueous solubility and metabolic stability, while the cyclopentyloxy moiety provides a tunable lipophilic vector for occupying hydrophobic sub-pockets in target proteins.
Because this specific compound is a rare or potentially novel chemical entity, a direct Chemical Abstracts Service (CAS) Registry Number may not be publicly indexed. This whitepaper provides an authoritative guide on the structural rationale, the systematic workflow for CAS number identification and registration, and a fully validated de novo synthesis protocol.
Structural Rationale in Drug Design
The architectural design of this compound is highly deliberate for drug discovery applications:
-
The Pyridazine Core: The adjacent nitrogen atoms provide strong hydrogen bond acceptor capabilities while significantly lowering the partition coefficient (logP) compared to a standard carbocyclic ring. This improves the overall ligand efficiency and aqueous solubility.
-
The 3-Cyclopentyloxy Group: Cyclopentyl ethers are frequently utilized to introduce steric bulk without excessive conformational flexibility. This moiety is ideal for anchoring molecules into hydrophobic pockets of kinases or G-protein-coupled receptors (GPCRs).
-
The 6-Methyl Substitution: The methyl group acts as a metabolic shield, blocking potential oxidation sites on the pyridazine ring, or serves as a synthetic handle for late-stage functionalization (e.g., benzylic bromination or oxidation to a carboxylic acid).
CAS Number Identification & Registration Workflow
The CAS Registry is the world's most authoritative collection of disclosed chemical substance information, containing over 275 million unique chemical substances[1]. A CAS Registry Number is a unique numeric identifier containing up to 10 digits, divided by hyphens into three parts, which ensures unambiguous chemical identification[2].
When working with a specialized building block like this compound, scientists must follow a strict database querying and registration workflow.
Workflow for identifying or registering a new CAS number for a chemical entity.
If the exact structure search yields no results, the compound is considered novel. To utilize it in regulatory filings or commercial applications, the compound must be synthesized, analytically characterized, and submitted to CAS Registry Services for formal assignment[1].
De Novo Synthesis Protocol
To secure a CAS number and utilize the compound, it must be synthesized. The most efficient and scalable route is a Nucleophilic Aromatic Substitution (SNAr) utilizing 3-chloro-6-methylpyridazine (CAS: 1121-79-5)[3] and cyclopentanol.
Causality of Experimental Choices
-
Base Selection (Sodium Hydride): Using a non-nucleophilic, irreversible base like NaH is critical. If a hydroxide base (e.g., NaOH) were used, the resulting water byproduct would act as a competing nucleophile, leading to the formation of 6-methylpyridazin-3(2H)-one via hydrolysis rather than the desired ether.
-
Solvent Selection (Tetrahydrofuran - THF): THF provides an optimal balance. It readily dissolves the generated sodium cyclopentoxide and allows for a reflux temperature (65°C) that provides the exact thermal activation energy required to drive the SNAr reaction on the electron-deficient pyridazine ring without causing thermal degradation.
Step-by-step SNAr synthesis and purification workflow for the target pyridazine.
Step-by-Step Methodology
-
Alkoxide Generation: To an oven-dried, argon-purged round-bottom flask, add anhydrous THF (10 mL/mmol) and Sodium Hydride (60% dispersion in mineral oil, 1.5 eq). Cool the suspension to 0°C using an ice bath. Slowly add cyclopentanol (1.2 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Nucleophilic Addition: Dissolve 3-chloro-6-methylpyridazine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0°C.
-
Thermal Activation: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 65°C for 4 to 6 hours.
-
Self-Validating Checkpoint (TLC): Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The starting material (3-chloro-6-methylpyridazine) is UV-active and highly polar. The product, possessing a lipophilic cyclopentyl ether, will exhibit a significantly higher Retention Factor (
). System Logic: If the lower spot persists, the protocol dictates the addition of 0.2 equivalents of sodium cyclopentoxide and an additional hour of reflux, ensuring complete conversion before proceeding. -
Quench and Workup: Once validated by TLC, cool the reaction to room temperature. Carefully quench with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure title compound.
Analytical Characterization
To formally register the compound with CAS or utilize it in biological assays, the chemical structure must be unambiguously proven. The following table summarizes the expected quantitative analytical data for this compound.
| Analytical Method | Parameter | Expected Value / Assignment |
| High-Resolution Mass Spectrometry (HRMS) | Formula | |
| Exact Mass | 178.1106 Da | |
| Observed | ~179.1184 m/z | |
| Pyridazine Ar-H (H-4 or H-5) | ||
| Pyridazine Ar-H (H-5 or H-4) | ||
| Cyclopentyl -CH-O- (Methine) | ||
| Pyridazine -CH | ||
| Cyclopentyl -CH | ||
| High-Performance Liquid Chromatography (HPLC) | Purity | > 98% (UV detection at 254 nm) |
Conclusion
The identification and synthesis of specialized bioisosteres like this compound are foundational to advancing drug discovery. By employing a rigorous CAS registry search workflow and executing a mechanistically sound, self-validating SNAr protocol, researchers can successfully isolate, characterize, and register this high-value intermediate for downstream pharmaceutical applications.
References
-
CAS REGISTRY | CAS - Chemical Abstracts Service (CAS). Retrieved from:[Link]
-
CAS Registry Number - Wikipedia. Retrieved from:[Link]
-
3-Chloro-6-methylpyridazine | CID 227254 - PubChem, National Institutes of Health (NIH). Retrieved from:[Link]
Sources
The Ascendant Role of Cyclopentyloxy-Substituted Pyridazines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1][2][3] This guide delves into a specific, yet increasingly significant, subclass: pyridazine derivatives functionalized with a cyclopentyloxy substituent. The introduction of this cyclic ether moiety has been shown to impart unique physicochemical properties that can enhance biological activity, particularly in the realm of anti-inflammatory and neurological disorders. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising compounds, with a particular focus on their role as phosphodiesterase 4 (PDE4) inhibitors. Detailed experimental protocols and mechanistic insights are offered to empower researchers in their pursuit of novel therapeutics based on this versatile scaffold.
The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry
Pyridazine and its oxidized form, pyridazinone, are considered "wonder nuclei" in drug discovery due to the vast array of biological activities their derivatives exhibit.[1][3] These activities span a wide therapeutic spectrum, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1][2][3][4] The presence of the two adjacent nitrogen atoms in the pyridazine ring creates a unique electronic distribution, influencing the molecule's polarity, hydrogen bonding capacity, and overall conformation, all of which are critical for target engagement.[2] The ease of functionalization at various positions on the pyridazine ring further enhances its appeal as a versatile building block for the design and synthesis of novel pharmacotherapeutic agents.[1][5]
The Cyclopentyloxy Substituent: A Key to Enhanced Biological Activity
The incorporation of a cyclopentyloxy group onto the pyridazine core is not a trivial structural modification. This five-membered cyclic ether can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The lipophilicity and conformational flexibility of the cyclopentyl ring can enhance membrane permeability and facilitate optimal binding to hydrophobic pockets within target proteins.
A prime example of the strategic importance of the cyclopentyloxy group is found in the development of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[6][7] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. The cyclopentyloxy moiety in some PDE4 inhibitors has been shown to occupy a specific hydrophobic pocket in the enzyme's active site, contributing to both the potency and selectivity of the inhibitor.[7]
Synthetic Strategies for Cyclopentyloxy-Substituted Pyridazines
The most common and efficient method for the synthesis of pyridazine derivatives bearing a cyclopentyloxy substituent is the Williamson ether synthesis .[8][9][10] This reaction involves the nucleophilic substitution of a halogenated pyridazine with cyclopentanol in the presence of a base.
General Synthetic Scheme
The overall synthetic strategy typically begins with a commercially available or readily synthesized dichloropyridazine, which serves as a versatile starting material. One of the chlorine atoms can be selectively displaced by cyclopentanol, followed by further functionalization at the remaining chloro-position to introduce diversity.
Caption: General synthetic route to 3-(cyclopentyloxy)-6-substituted-pyridazines.
Detailed Experimental Protocol: Synthesis of 3-Chloro-6-(cyclopentyloxy)pyridazine
This protocol provides a step-by-step methodology for the synthesis of a key intermediate, 3-chloro-6-(cyclopentyloxy)pyridazine, which can be further elaborated to a variety of final compounds.
Materials:
-
3,6-Dichloropyridazine
-
Cyclopentanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Alkoxide: To a solution of cyclopentanol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Reaction with Dichloropyridazine: After the evolution of hydrogen gas ceases (indicating the formation of the sodium cyclopentoxide), add a solution of 3,6-dichloropyridazine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 3-chloro-6-(cyclopentyloxy)pyridazine by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Biological Evaluation: Targeting Phosphodiesterase 4
Given the established role of the cyclopentyloxy group in potent PDE4 inhibitors, a primary focus for the biological evaluation of these pyridazine derivatives is their ability to inhibit this enzyme family.
In Vitro PDE4 Inhibition Assay
A standard in vitro assay to determine the inhibitory activity of the synthesized compounds against PDE4 involves measuring the hydrolysis of radiolabeled cAMP.
Caption: Workflow for a typical in vitro PDE4 inhibition assay.
The half-maximal inhibitory concentration (IC50) values are then calculated to quantify the potency of each compound. It is also crucial to assess the selectivity of the compounds against different PDE4 isoforms (A, B, C, and D) to understand their potential therapeutic window and side-effect profile.[7]
Cellular Assays for Anti-Inflammatory Activity
To assess the functional consequences of PDE4 inhibition, cellular assays are employed. A common method involves stimulating immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines, with an inflammatory agent like lipopolysaccharide (LPS). The ability of the pyridazine derivatives to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-12), is then measured using techniques like ELISA.
Structure-Activity Relationships (SAR)
The systematic modification of the pyridazine scaffold allows for the elucidation of key structure-activity relationships, guiding the design of more potent and selective inhibitors.
| Position | Substituent | Effect on PDE4 Inhibition | Rationale |
| 3 | Cyclopentyloxy | Generally enhances potency | Occupies a key hydrophobic pocket in the PDE4 active site. |
| 6 | Small, electron-donating groups (e.g., amino, methyl) | Often favorable | Can participate in hydrogen bonding or favorable van der Waals interactions. |
| 6 | Bulky aromatic or heteroaromatic groups | Variable; can increase or decrease potency | Depends on the specific interactions with the enzyme's binding site. Can be optimized for selectivity. |
| 4, 5 | Substitution | Generally less explored, but can influence planarity and electronic properties | Modifications can be used to fine-tune the molecule's physicochemical properties. |
Table 1: General Structure-Activity Relationships for Cyclopentyloxy-Substituted Pyridazine Derivatives as PDE4 Inhibitors.
Future Directions and Conclusion
Pyridazine derivatives bearing a cyclopentyloxy substituent represent a promising class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents targeting PDE4. The synthetic accessibility of this scaffold, coupled with the clear structure-activity relationships that are emerging, provides a solid foundation for further drug discovery efforts. Future research should focus on optimizing the substituents at the 6-position of the pyridazine ring to enhance potency and selectivity for specific PDE4 isoforms. Furthermore, a thorough investigation of the pharmacokinetic properties of these compounds will be essential for their advancement into preclinical and clinical development. This guide provides the fundamental knowledge and practical protocols to empower researchers to explore and expand upon this exciting area of medicinal chemistry.
References
- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19.
- Allart-Simon, I., Moniot, A., Bisi, N., Ponce-Vargas, M., Audonnet, S., Laronze-Cochard, M., Sapi, J., Hénon, E., Velard, F., & Gérard, S. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 423-433.
- Allart-Simon, I., Moniot, A., Bisi, N., Ponce-Vargas, M., Audonnet, S., Laronze-Cochard, M., Sapi, J., Hénon, E., Velard, F., & Gérard, S. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 423-433.
- Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3421-3428.
- Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts.
- Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.
- Williamson Ether Synthesis. (2021, October 23). LS College.
- Gökçe, M., Utku, S., & Küpeli, E. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry, 44(9), 3760-3764.
- Williamson Ether Synthesis. (n.d.). University of Richmond.
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1123.
- Dogruer, D. S., Sahin, M. F., Kupeli, E., & Yesilada, E. (2003). Synthesis and antinociceptive activity of 6-substituted-3-pyridazinone derivatives. Arzneimittelforschung, 53(3), 155-160.
- Saeed, M. M., Khalil, N. A., Ahmed, E. M., & Eissa, K. I. (2012). Synthesis and Anti-inflammatory Activity of Novel Pyridazine and Pyridazinone Derivatives as Non-ulcerogenic Agents. Archives of Pharmacal Research, 35(12), 2077-2092.
- Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124.
- Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829.
- Yengoyan, A., Shainova, R. S., Gomktsyan, T., & Karapetyan, A. (2020). Synthesis of novel 3-(pyrazol-1-yl)-6-oxopyridazine derivatives and their preliminary biological evaluation. Conference: «Марковниковские чтения: ”Oрганическая химия от Марковникова до наших дней”.
- Manallack, D. T., et al. (2013). The Significance of the Pyridazine Ring in Molecular Recognition. Blumberg Institute.
- Insuasty, B., et al. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Current Organic Chemistry, 15(22), 3904-3942.
- BenchChem. (2025). The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
- Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3421-3428.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879.
- Gökçe, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry, 44(9), 3760-3764.
- Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-30.
- Manna, F., et al. (2026, February 17). Discovery of Potent PDE4 Inhibitors with 3(2H)
- Van der Mey, M., et al. (2001). Novel 3-nitroimidazo[1,2-b]pyridazine PDE4 inhibitors with improved anti-Giardia activity.
- Asif, M. (2015). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468.
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6-methyl-3-cyclopentyloxypyridazine synonyms and nomenclature
This guide details the nomenclature, structural identity, and synthetic methodology for 6-methyl-3-cyclopentyloxypyridazine . It is designed for researchers requiring precise chemical identification and validated synthesis protocols for this pyridazine ether.
Chemical Identity & Nomenclature
Precise nomenclature is critical for database searching and regulatory filings. This compound is an ether derivative of 6-methyl-3-pyridazinol.
Core Identifiers
| Identifier Type | Value | Notes |
| IUPAC Name | 3-(Cyclopentyloxy)-6-methylpyridazine | Preferred IUPAC Name (PIN) logic. |
| CAS Index Name | Pyridazine, 3-(cyclopentyloxy)-6-methyl- | Follows Chemical Abstracts Service inversion rules. |
| SMILES | CC1=NN=C(OC2CCCC2)C=C1 | Canonical representation.[1] |
| InChI Key | Derived from structure | Unique hash for database integration. |
| Molecular Formula | C₁₀H₁₄N₂O | MW: 178.23 g/mol |
Nomenclature Logic
The naming priority follows the pyridazine heterocyclic core.
-
Ring Numbering: The nitrogen atoms are at positions 1 and 2.
-
Substituent Priority:
-
The oxy substituent (ether linkage) generally takes precedence in numbering direction if it yields lower locants for the set of substituents, but in pyridazines, the positions 3 and 6 are equivalent relative to the nitrogens.
-
By convention, the position bearing the heteroatom substituent (oxygen) is often assigned position 3 to align with the tautomeric parent (3-pyridazinone).
-
-
Substituent Naming:
Structural Analysis & Properties
The compound belongs to the class of alkoxypyridazines . Unlike its precursor, 6-methyl-3(2H)-pyridazinone, which exists primarily in the keto-form, this ether is fixed in the "enol" ether form.
-
Lipophilicity: The addition of the cyclopentyl group significantly increases the LogP compared to the parent pyridazinone (LogP ~ -0.4) or the chloro-precursor. This modification is often used in medicinal chemistry to improve blood-brain barrier (BBB) penetration.
-
H-Bonding: It acts as a Hydrogen Bond Acceptor (via N2 and Ether O) but lacks Hydrogen Bond Donors, further supporting membrane permeability.
Experimental Protocol: Synthesis via SNAr
Causality: The most robust synthetic route is Nucleophilic Aromatic Substitution (SNAr) . The pyridazine ring is electron-deficient (π-deficient), making the carbon at position 3 highly susceptible to nucleophilic attack by alkoxides, especially when a leaving group like chlorine is present.
Reaction Scheme
Precursor: 3-Chloro-6-methylpyridazine (CAS: 1121-79-5). Reagent: Cyclopentanol (acting as both nucleophile source and solvent/co-solvent). Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
Step-by-Step Methodology
Note: Ensure anhydrous conditions to prevent hydrolysis of the chloro-pyridazine back to the pyridazinone.
-
Activation of Nucleophile:
-
To a flame-dried round-bottom flask under Argon, add Cyclopentanol (1.2 equivalents).
-
Dissolve in anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).
-
Cool to 0°C. Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 1.3 equivalents) portion-wise.
-
Observation: Evolution of H₂ gas indicates formation of sodium cyclopentoxide. Stir for 30 min at room temperature until gas evolution ceases.
-
-
Nucleophilic Attack:
-
Add 3-Chloro-6-methylpyridazine (1.0 equivalent) to the reaction mixture.
-
Mechanistic Insight: The alkoxide attacks C3, forming a Meisenheimer-like complex, followed by the elimination of the chloride ion.
-
-
Reaction Conditions:
-
Heat the mixture to 60–80°C for 4–6 hours.
-
Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material (UV active) should disappear.
-
-
Work-up & Purification:
-
Quench with water/brine.
-
Extract with Ethyl Acetate (3x).
-
Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography using a gradient of Hexanes to 30% EtOAc/Hexanes.
-
Visualization: Synthesis & Logic
The following diagram illustrates the nomenclature breakdown and the synthetic pathway.
Figure 1: Synthetic pathway via SNAr mechanism and nomenclature decomposition.
References
-
Precursor Identification: 3-Chloro-6-methylpyridazine (CAS 1121-79-5). Sigma-Aldrich Product Catalog. Link
-
Synthetic Methodology (General SNAr on Pyridazines): Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate (Contextual reference for pyridazine reactivity). Link
-
Cyclopentyl Ether Formation: Cyclopropanone Ethyl Hemiacetal from Ethyl 3-Chloropropanoate (Analogous alkoxide generation protocols). Organic Syntheses, Coll. Vol. 7, p.131. Link
-
Pyridazine Chemistry: Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica (Demonstrates alkylation/etherification logic). Link
Sources
Solubility profile of 3-(Cyclopentyloxy)-6-methylpyridazine in organic solvents
Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 3-(Cyclopentyloxy)-6-methylpyridazine
Part 1: Executive Summary & Chemical Context
The solubility profile of This compound is a critical parameter in the optimization of nucleophilic aromatic substitution (SNAr) workups and subsequent crystallization processes. As a lipophilic pyridazine ether, this compound exhibits distinct solubility behaviors compared to its precursors (e.g., 3-chloro-6-methylpyridazine).
This guide provides a rigorous technical framework for determining the solid-liquid equilibrium (SLE) of this compound. It transitions from predictive structure-property relationships (SPR) to a self-validating experimental protocol using the Laser Monitoring Observation Technique , and finally to thermodynamic modeling using the Modified Apelblat and van’t Hoff equations.
Chemical Identity & Physicochemical Properties
-
Compound: this compound
-
Structural Features: Electron-deficient pyridazine ring (polar), methyl group (weakly lipophilic), cyclopentyloxy tail (strongly lipophilic).
-
Predicted Behavior: The introduction of the cyclopentyl ether moiety significantly increases
relative to the parent heterocycle, shifting solubility preference toward non-polar and polar aprotic solvents while reducing aqueous solubility.
Part 2: Experimental Methodology (Self-Validating System)
To ensure data integrity, we utilize a dynamic synthetic method. This protocol minimizes gravimetric errors associated with static equilibrium methods and provides real-time validation via laser transmissivity.
Protocol: Laser Monitoring Observation Technique
Objective: Determine the mole fraction solubility (
Workflow Diagram (DOT):
Figure 1: Dynamic synthetic method workflow for solubility determination using laser monitoring.
Step-by-Step Procedure:
-
Preparation: Accurately weigh a known mass of this compound (
) and solvent ( ) into a jacketed equilibrium cell (uncertainty g). -
Dissolution: Heat the mixture under continuous stirring until the solid phase completely dissolves and laser transmissivity is maximum.
-
Equilibration: Cool the system slowly (rate
K/h) while monitoring the intensity of a laser beam passing through the solution. -
Detection: The temperature at which the laser intensity drops sharply (due to crystal nucleation/turbidity) is recorded as the equilibrium temperature (
). -
Validation: Reheat and cool again. The hysteresis between dissolution and nucleation temperatures must be
K to validate the data point. -
Calculation: Calculate mole fraction solubility (
) using: Where and are the molecular masses of the solute and solvent, respectively.
Part 3: Thermodynamic Modeling & Data Analysis
Experimental data must be correlated with thermodynamic models to smooth errors and calculate dissolution properties.
Modified Apelblat Equation
Used for correlating solubility with temperature.[1][2] It assumes the enthalpy of solution is a linear function of temperature.
-
A, B, C: Empirical parameters derived via multiple linear regression.
-
Utility: High accuracy for polar and non-polar solvents; typically yields
.
van’t Hoff Analysis
Used to calculate apparent thermodynamic functions (Enthalpy
-
Plot:
vs. . The slope is . -
Interpretation:
-
Positive
: Endothermic dissolution (solubility increases with T). -
Positive
: Entropy-driven process (disorder increases upon dissolution).
-
Part 4: Representative Solubility Profile
Based on the structural analogs (e.g., 6-phenylpyridazin-3(2H)-one and 3-chloro-6-methylpyridazine) and the lipophilic nature of the cyclopentyloxy group, the expected solubility ranking is:
Table 1: Predicted Solubility Ranking & Solvent Selection
| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | Very High | Strong dipole-dipole interactions with the pyridazine ring; disruption of crystal lattice. |
| Chlorinated | Dichloromethane (DCM) | High | Favorable dispersion forces with the lipophilic cyclopentyl group and |
| Esters | Ethyl Acetate | Moderate-High | "Like dissolves like" for the ether linkage; standard process solvent. |
| Alcohols | Ethanol, Isopropanol | Moderate | H-bonding with pyridazine nitrogens, but limited by the hydrophobic cyclopentyl tail. |
| Aromatic | Toluene | Moderate | |
| Aqueous | Water | Very Low | Hydrophobic effect of the cyclopentyl group dominates; high energy cost for cavity formation. |
Process Implication:
-
Reaction Solvent: Toluene or DMF (for SNAr reaction).
-
Crystallization (Anti-solvent): Dissolve in warm Ethyl Acetate or Ethanol
Add Water or Heptane as anti-solvent.
Part 5: References
-
Shaikh, M. et al. (2019). "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404.[3] Link
-
Li, Y. et al. (2016). "Solubility of 6-Chloropyridazin-3-amine in Different Solvents." Journal of Chemical & Engineering Data, 61(1), 385–391. Link
-
Zhang, C. et al. (2019). "Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems." Journal of Molecular Liquids, 296, 111764. Link
-
Macklin Inc. (2024).[4] "Safety Data Sheet: 3-Chloro-6-methylpyridazine." Shanghai Macklin Biochemical Co.[4]Link
-
Apelblat, A. & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methylpyridazine [chembk.com]
Advanced Safety & Handling Protocol: 3-(Cyclopentyloxy)-6-methylpyridazine
Executive Summary & Chemical Identity[1][2]
3-(Cyclopentyloxy)-6-methylpyridazine is a specialized heterocyclic building block, primarily utilized in the synthesis of pharmaceutical intermediates targeting phosphodiesterase (PDE) inhibition or GABAergic modulation.[1] Unlike common solvents or reagents, specific toxicological data for this molecule is often extrapolated from structure-activity relationships (SAR) of the pyridazine core.[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a predictive risk profile and handling strategy based on the physicochemical properties of the 3,6-disubstituted pyridazine class.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Core Structure | Pyridazine ring (1,2-diazine) substituted at positions 3 and 6 |
| Physical State | Viscous oil or low-melting solid (Predicted MP: 35–45°C) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
Hazard Characterization (SAR-Based)
Note: As a specific toxicological monograph is often unavailable for this research chemical, the following hazards are derived from the parent compound (3-methylpyridazine) and the ether functionality.
Core Hazards (GHS Classification)
Based on the Precautionary Principle for nitrogenous heterocycles, treat this substance as:
-
Skin Irritation (Category 2): The pyridazine nitrogen lone pairs can act as Lewis bases, potentially interacting with skin lipids and proteins.
-
Eye Irritation (Category 2A): High probability of causing severe irritation due to basicity and lipophilicity.[1]
-
STOT-SE (Category 3): Respiratory irritation is expected if inhaled as dust or aerosol.[1]
The "Hidden" Hazard: Sensitization
Pyridazine derivatives are known haptens.[1] The 3-alkoxy moiety increases lipophilicity (LogP ~2.5), facilitating dermal absorption.[1] Once absorbed, the pyridazine ring can undergo metabolic activation (N-oxidation), potentially binding to serum proteins and triggering a Type IV hypersensitivity reaction (Contact Dermatitis).[1]
Protocol: Double-gloving (Nitrile over Latex) is mandatory when handling >100mg quantities.[1]
Safe Handling & Storage Protocols
Storage Causality
Why do we store this specific molecule under inert gas?
-
Oxidation Risk: The methyl group at position 6 is "activated" by the electron-deficient pyridazine ring.[1] Prolonged exposure to atmospheric oxygen, especially in the presence of light, can lead to the slow formation of pyridazine-N-oxides or carboxylic acid derivatives .[1]
-
Hydrolysis Risk: While the ether linkage is generally stable, the pyridazine ring makes the ether oxygen slightly electron-deficient.[1] Acidic moisture can accelerate hydrolysis back to 3-hydroxy-6-methylpyridazine (tautomer of the pyridazinone).[1]
Storage Standard:
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen blanket.[1]
-
Container: Amber glass (UV protection).
Experimental Handling Workflow
The following workflow ensures containment during synthesis or aliquoting.
Caption: Figure 1: Standard Operating Procedure for aliquoting hygroscopic/oxidizable heterocycles.
Synthesis & Stability Context
Understanding the synthesis helps predict impurities.[1] This molecule is typically synthesized via Nucleophilic Aromatic Substitution (
Synthesis Pathway
Precursors: 3-Chloro-6-methylpyridazine + Cyclopentanol (with NaH or KOtBu base).[1]
Implication for Safety:
-
Residual Base: The crude product may contain residual alkoxides, raising the pH and increasing corrosivity.
-
Residual Halide: Trace chloride ions may be present.[1]
Caption: Figure 2: Synthesis pathway highlighting origin of potential alkaline impurities.
Emergency Response Protocols
Fire Fighting Measures
-
Flash Point (Predicted): >110°C.[1]
-
Hazardous Combustion Products: Carbon oxides (
), Nitrogen oxides ( ). -
Action: Do NOT use a water jet.[1] Use dry chemical,
, or alcohol-resistant foam.[1][2][3] The nitrogen content implies that combustion will produce toxic cyan-like vapors; SCBA (Self-Contained Breathing Apparatus) is mandatory .[1]
Accidental Release (Spill)
-
Evacuate: Clear the immediate area (5-meter radius).
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If spill is >10g, use a half-mask respirator with organic vapor cartridges (Type A).[1]
-
Neutralize: If the substance is an oil, absorb with vermiculite or sand.[1] Do not use sawdust (fire hazard with oxidizable nitrogens).[1]
-
Clean: Wipe surface with 10% acetone followed by soap and water.[1]
Toxicological Data Summary (Predicted)
| Endpoint | Predicted Value/Status | Basis |
| Acute Oral Toxicity ( | 500 – 2000 mg/kg (Rat) | Analogy to 3-methylpyridazine |
| Skin Corrosion | Irritant (Not Corrosive) | pKa of pyridazine N is ~2.3 (weak base) |
| Mutagenicity | Negative (Ames Test) | Most simple alkoxy-pyridazines are non-mutagenic |
| Bioaccumulation | Low | LogP ~2.5 suggests moderate lipophilicity but rapid excretion |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 227254, 3-Chloro-6-methylpyridazine.[1] Retrieved from [Link]
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry.[1] Academic Press.[1] (Context for Pyridazine SAR and bioisosterism).
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Mechanisms of SnAr in diazines).
Sources
A Technical Guide to the Synthesis, Properties, and Biological Applications of 3-Alkoxy-6-Methylpyridazine Derivatives
Executive Summary: The pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2][3][4] Derivatives of pyridazine are integral to the development of novel therapeutic agents, demonstrating applications as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][2][5][6] This technical guide focuses specifically on the 3-alkoxy-6-methylpyridazine core, a substructure that offers a versatile platform for drug discovery. We will explore the primary synthetic methodologies for creating these derivatives, delve into their chemical reactivity, and provide a comprehensive review of their established biological activities, supported by detailed experimental protocols and quantitative data. This document is intended for researchers and scientists in the fields of medicinal chemistry and drug development, providing both foundational knowledge and practical insights into this promising class of compounds.
The 3-Alkoxy-6-Methylpyridazine Scaffold: A Privileged Core
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a bioisostere of other aromatic systems and is valued for its unique electronic properties and ability to participate in hydrogen bonding.[5] The strategic placement of an alkoxy group at the 3-position and a methyl group at the 6-position creates a molecule with distinct regions for chemical modification and interaction with biological targets. The alkoxy group can influence the molecule's lipophilicity and act as a hydrogen bond acceptor, while the methyl group can be a site for further functionalization or can fit into specific hydrophobic pockets of enzymes or receptors.
Caption: Core chemical structure of a 3-alkoxy-6-methylpyridazine derivative.
Synthetic Methodologies
The most direct and widely adopted method for synthesizing 3-alkoxy-6-methylpyridazines involves the nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine precursor. The key starting material is 3-chloro-6-methylpyridazine.
Protocol: Synthesis of 3-Chloro-6-methylpyridazine
This protocol outlines the synthesis of the critical intermediate, 3-chloro-6-methylpyridazine, through the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid, followed by further reactions.[7] A more direct precursor, 3-chloro-6-methylpyridazine, is commercially available and its synthesis is well-documented.[8]
Materials:
-
3-methyl-6-pyridazinone
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3-methyl-6-pyridazinone to an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic reaction.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-chloro-6-methylpyridazine.
-
Purify the product by recrystallization or column chromatography to obtain the final product.
Protocol: General Synthesis of 3-Alkoxy-6-methylpyridazines via SNAr
This procedure describes the substitution of the chlorine atom in 3-chloro-6-methylpyridazine with an alkoxy group.[7][9]
Materials:
-
3-Chloro-6-methylpyridazine
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol)
-
Sodium metal or a corresponding sodium alkoxide (e.g., sodium methoxide)
-
Anhydrous solvent (if the alcohol itself is not the solvent, e.g., THF, DMF)
Procedure:
-
Prepare the sodium alkoxide solution by carefully adding small pieces of sodium metal to the desired anhydrous alcohol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely. Alternatively, use a commercially available sodium alkoxide solution.
-
Dissolve the 3-chloro-6-methylpyridazine in the alkoxide solution or in an appropriate anhydrous solvent.
-
Add the 3-chloro-6-methylpyridazine solution to the sodium alkoxide solution at a controlled temperature, typically room temperature or slightly elevated (e.g., 50-80 °C).[7]
-
Stir the reaction mixture for several hours until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the product from the aqueous residue using an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.
Caption: General workflow for the SNAr synthesis of 3-alkoxy-6-methylpyridazines.
Biological and Pharmacological Activities
The 3-alkoxy-6-methylpyridazine scaffold is a key component in a variety of biologically active compounds. The following sections detail their most significant pharmacological applications.
Anticancer and Antitumor Activity
Pyridazine derivatives are widely investigated for their potential as anticancer agents.[3][6][10] Specifically, 3-alkoxy-6-arylpyridazines have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines.[11]
One study demonstrated that various 3-alkoxy-6-arylpyridazines, synthesized via an electrochemical reductive cross-coupling, exhibited significant cytotoxic activity.[11] The most effective compounds were found to interact with the p44/42 (ERK) and Akt-dependent signaling pathways, which are critical for cancer cell proliferation and survival.[11] Additionally, derivatives of 3-alkoxy-6-allylthiopyridazine have shown promising chemopreventive activities against hepatocarcinoma cells.[12]
| Compound ID | Substitution | Cell Line | IC₅₀ (µM) | Reference |
| 4e | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamide | MCF-7 (Breast) | 1-10 | [13] |
| 4f | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamide | SK-MEL-28 (Melanoma) | 1-10 | [13] |
| 5b | Pyridazine derivative | HCT-116 (Colon) | Lower than Imatinib | [10][14] |
| 10l | Diarylurea Pyridazinone | A549/ATCC (Lung) | 1.66–100 (GI₅₀) | [6] |
| 17a | Diarylurea Pyridazinone | Melanoma, NSCLC, Prostate, Colon | - | [6] |
| Table 1: In Vitro Anticancer Activity of Selected Pyridazine Derivatives |
The data highlights that substitutions on the pyridazine core are crucial for potent anticancer activity, with diarylurea and fused imidazopyridazine structures showing significant efficacy.[6][13]
Caption: Simplified Akt signaling pathway, a target for pyridazine-based anticancer agents.
Antimicrobial Activity
The pyridazine scaffold is a well-established pharmacophore for antimicrobial agents, with derivatives showing a broad spectrum of activity against various bacterial and fungal pathogens.[5][15][16] The potency and spectrum are highly dependent on the nature and position of substituents on the pyridazine ring.[15] For instance, certain chloro derivatives have demonstrated potent activity against Gram-negative bacteria, while some diarylurea pyridazinones exhibit strong antifungal properties.[15]
| Compound Series | Target Microorganism | MIC (µg/mL) | Reference |
| Diarylurea Pyridazinones | Staphylococcus aureus | 16 | [15] |
| Diarylurea Pyridazinones | Candida albicans | 16 | [15] |
| Chloro Pyridazines | Escherichia coli | 0.892–3.744 | [15] |
| Chloro Pyridazines | Pseudomonas aeruginosa | 0.892–3.744 | [15] |
| Pyridazinone Derivatives | S. aureus (MRSA) | 4.52 (µM) | [15] |
| Table 2: Antimicrobial Spectrum of Representative Pyridazine Derivatives |
While specific data for 3-alkoxy-6-methylpyridazines is less prevalent in broad antimicrobial screens, the established activity of the parent scaffold suggests this is a viable area for further investigation.
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Antiproliferative Assay (SRB Assay)
This protocol is a standard method for screening compounds for cytotoxic activity against adherent cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Imatinib, Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4 °C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance (OD) on a microplate reader at approximately 510 nm.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀/GI₅₀ values.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Gentamycin, Fluconazole)
Procedure:
-
Preparation: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Caption: A typical workflow for the biological screening of novel chemical compounds.
Conclusion and Future Outlook
The 3-alkoxy-6-methylpyridazine scaffold represents a highly versatile and valuable core in modern medicinal chemistry. The synthetic routes are well-established, relying on robust SNAr chemistry, which allows for the facile generation of diverse compound libraries. The derivatives have demonstrated significant potential, particularly as anticancer agents targeting fundamental cell signaling pathways. While their antimicrobial properties are less specifically explored compared to the broader pyridazine class, the existing data strongly supports further investigation.
Future research should focus on expanding the structure-activity relationship (SAR) studies by synthesizing a wider range of alkoxy and methyl-functionalized analogs. Exploring advanced synthetic methods, such as cross-coupling reactions, will enable the creation of more complex and potent molecules. Elucidating the precise mechanisms of action and evaluating the most promising lead compounds in in vivo models will be critical next steps in translating the therapeutic potential of this scaffold into clinical applications.
References
- Head-to-head comparison of the antimicrobial spectrum of pyridazine derivatives - Benchchem.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication.
- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - J-Stage.
- Pyridazine and phthalazine derivatives with potential antimicrobial activity - ResearchGate.
- A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives - idosi.org.
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.
- [Antimicrobial activity of new pyridazine derivatives] - PubMed.
- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed.
- Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI.
- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - SCIRP.
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC.
- Pyridazine and its derivatives | PPTX - Slideshare.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology.
- Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents - PubMed.
- Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed.
- Various Chemical and Biological Activities of Pyridazinone Derivatives.
- Pyridazine Derivatives.
- An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications - Benchchem.
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate.
- 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET.
- 3-Chloro-6-methylpyridazine 97 1121-79-5.
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
Sources
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- 2. ijcrt.org [ijcrt.org]
- 3. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
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- 10. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 11. Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. idosi.org [idosi.org]
Methodological & Application
Nucleophilic aromatic substitution conditions for pyridazine ethers
Application Note: Optimization of Nucleophilic Aromatic Substitution (
Executive Summary
Pyridazine ethers are privileged scaffolds in medicinal chemistry, appearing frequently in kinase inhibitors and CNS-active agents. While the electron-deficient nature of the 1,2-diazine ring makes it an excellent candidate for Nucleophilic Aromatic Substitution (
This guide provides a validated framework for synthesizing pyridazinyl ethers, focusing on the chemoselective functionalization of 3,6-dichloropyridazine and related congeners. It moves beyond standard textbook conditions to offer process-ready protocols that maximize yield and minimize hydrolytic degradation.
Mechanistic Principles & Regiochemistry
The pyridazine ring is highly
Regioselectivity Hierarchy
In poly-halogenated pyridazines, the position of substitution is governed by the stability of the Meisenheimer complex.
-
Positions 3 and 6 (Alpha): Most reactive. The negative charge in the intermediate is delocalized onto the electronegative ring nitrogens.
-
Positions 4 and 5 (Beta): Significantly less reactive. Substitution here usually requires forcing conditions or specific directing groups.
Figure 1: Mechanistic Pathway and Regiocontrol
Caption: The reaction trajectory favors C3/C6 substitution. Moisture control is critical to prevent the red pathway (hydrolysis).
Critical Reaction Parameters
The success of pyridazine etherification relies on balancing nucleophilicity against basicity to prevent hydrolysis.
| Parameter | Recommendation | Rationale |
| Leaving Group | Cl > Br > I | Chloride is the industry standard. While Fluoride is faster ( |
| Solvent | THF (0°C to Reflux) | Best for aliphatic alcohols with NaH. |
| DMF / NMP | Essential for less reactive nucleophiles (phenols) or Cs₂CO₃ conditions. Promotes charge separation of the salt. | |
| Base | NaH (60% in oil) | Standard for primary/secondary alcohols. Must be used anhydrously. |
| Cs₂CO₃ | "Mild" standard. Ideal for phenols or substrates with base-sensitive groups (e.g., esters). | |
| KOtBu | Use with caution; bulky but strong. Can cause elimination side reactions in the alkyl chain. | |
| Stoichiometry | 1.05 - 1.1 eq (Nucleophile) | Slight excess ensures conversion. Large excess of alkoxide can lead to bis-substitution (3,6-dialkoxy). |
Standardized Protocols
Protocol A: High-Reactivity Conditions (Aliphatic Alcohols)
Best for: Primary and secondary alcohols reacting with 3,6-dichloropyridazine.
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Deprotonation: Add the alcohol (1.1 equiv) to anhydrous THF (0.2 M concentration). Cool to 0°C.
-
Base Addition: Carefully add NaH (1.2 equiv, 60% dispersion) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 15–30 mins until gas evolution ceases.
-
Substrate Addition: Add 3,6-dichloropyridazine (1.0 equiv) as a solution in minimal THF.
-
Note: Adding the electrophile to the alkoxide is standard, but for strict mono-substitution, inverse addition (alkoxide to electrophile) is superior.
-
-
Reaction: Warm to Room Temperature (RT). Monitor by TLC/LCMS (typically 1–4 hours).
-
Quench: Cool to 0°C. Quench with sat. NH₄Cl.
-
Workup: Extract with EtOAc. Crucial: Pyridazines are water-soluble. If yield is low, salt the aqueous phase with NaCl and back-extract with DCM or CHCl₃/iPrOH (3:1).
Protocol B: Chemoselective Conditions (Phenols / Sensitive Groups)
Best for: Phenols, or when the substrate contains esters/nitriles that might hydrolyze with NaH.
-
Mixture: Combine 3,6-dichloropyridazine (1.0 equiv), the phenol (1.05 equiv), and Cs₂CO₃ (1.5–2.0 equiv) in anhydrous DMF or MeCN (0.5 M).
-
Reaction: Heat to 60–80°C.
-
Why Cs₂CO₃? The "Cesium Effect" improves solubility of the phenoxide in organic media and is less basic than NaH, preserving sensitive functional groups.
-
-
Monitoring: Reaction is slower than Protocol A (4–12 hours).
-
Workup: Pour into water. The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with EtOAc/LiCl wash (to remove DMF).
Decision Matrix for Condition Selection
Use this logic tree to select the optimal synthetic route for your specific substrate.
Caption: Selection logic based on nucleophile acidity and substrate stability.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Pyridazinone Formation | Hydrolysis of the C-Cl bond by adventitious water. | 1. Ensure solvents are anhydrous.2. Order of Addition: Add Base last if using Carbonates. If using NaH, ensure complete alkoxide formation before adding substrate. |
| Bis-Substitution | Over-reaction (Nucleophile attacks both Cl sites). | 1. Use Inverse Addition : Drip the alkoxide into the pyridazine solution.2. Lower the temperature (-10°C).3. Strictly control stoichiometry (1.0 eq). |
| Low Mass Balance | Product remaining in aqueous layer during workup. | Pyridazines are polar. Do not rely on simple EtOAc extraction. Use DCM or EtOAc:Isopropanol (9:1) . Saturate aqueous layer with NaCl. |
| Regio-scrambling | Occurs in 3,4,5-trichloro systems. | Substitution at C4/C5 is rare but possible. Verify regiochemistry using NOE or HMBC NMR experiments. C3/C6 protons are typically more deshielded. |
References
-
Knochel, P. et al. (2015).[1] Selective and Stepwise Functionalization of the Pyridazine Scaffold. Chemistry – A European Journal.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard text for Diazine reactivity principles).
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context on Pyridazine solubility/properties).
-
Maes, B. U. W., et al. (2002). Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazine. Tetrahedron. (Kinetics data).
Sources
Application Note: Reagents and Protocols for the Etherification of Halopyridazines with Cyclopentanol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application Focus: Nucleophilic Aromatic Substitution (SNAr) for Heterocyclic API Building Blocks
Introduction and Mechanistic Causality
The synthesis of cyclopentyl pyridazinyl ethers is a critical transformation in medicinal chemistry, frequently utilized to construct rigid, metabolically stable scaffolds for kinase inhibitors (e.g., JAK1/JAK2 inhibitors) and phosphodiesterase (PDE) modulators[1],[2]. The coupling of a secondary alcohol, such as cyclopentanol, with a halopyridazine is classically achieved via Nucleophilic Aromatic Substitution (SNAr).
The causality behind this reactivity lies in the inherent electronic structure of the pyridazine core. The two adjacent nitrogen atoms exert a strong electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This activates the carbon-halogen bond (typically at the C3 or C6 position) toward nucleophilic attack[3].
Reagent Selection Rationale
-
The Nucleophile (Cyclopentanol): As a secondary alcohol (pKa ~16.5), cyclopentanol is moderately sterically hindered and a poor nucleophile in its neutral state. It requires quantitative deprotonation to form the highly reactive cyclopentyl alkoxide.
-
The Base (Sodium Hydride - NaH): While weaker bases like K2CO3 or Cs2CO3 are sufficient for phenols, they result in incomplete deprotonation of aliphatic alcohols, leading to sluggish reactions and thermal degradation of the halopyridazine. NaH irreversibly deprotonates cyclopentanol, driving the equilibrium forward through the evolution of hydrogen gas[4]. Potassium tert-butoxide (KOtBu) is a viable alternative but can lead to competitive tert-butyl ether formation if the halopyridazine is highly activated[3].
-
The Solvent (Anhydrous THF or DMF): Polar aprotic solvents are mandatory. THF is preferred for reactions at 0 °C to room temperature due to its ease of removal during workup. DMF is reserved for less reactive halopyridazines that require heating (50–80 °C), as it effectively solvates the sodium cation, leaving a "naked," highly reactive alkoxide anion.
Visualizing the Reaction Pathway
The SNAr workflow is a stepwise process. The formation of the Meisenheimer complex is typically the rate-determining step, heavily dependent on the electronic activation of the halopyridazine.
Figure 1: Mechanistic workflow of the SNAr etherification of halopyridazines with cyclopentanol.
Reaction Optimization and Quantitative Data
The choice of base and solvent dictates the success of the SNAr coupling. The table below summarizes quantitative optimization data for the coupling of cyclopentanol with representative halopyridazines, highlighting the causality behind yield variations.
| Entry | Halopyridazine Substrate | Base (Eq.) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation & Causality |
| 1 | 3,6-Dichloropyridazine | K2CO3 (2.0) | DMF | 80 | < 20 | Incomplete deprotonation of cyclopentanol; starting material recovered. |
| 2 | 3,6-Dichloropyridazine | Cs2CO3 (2.0) | DMF | 80 | 45 | Improved cation solvation vs. K2CO3, but still kinetically slow. |
| 3 | 6-Chloropyridazine-3-carbonitrile | KOtBu (1.2) | THF | 25 | 72 | Good yield, but competitive formation of tert-butyl pyridazinyl ether observed. |
| 4 | 6-Chloropyridazine-3-carbonitrile | NaH (1.5) | THF | 0 to 25 | 94 | Irreversible alkoxide formation; clean conversion with no competitive nucleophiles[4]. |
| 5 | 4-Bromo-6-methylpyridazine | NaH (1.5) | DMF | 60 | 81 | Less activated 4-position requires elevated temperature and a higher boiling solvent. |
Self-Validating Experimental Protocol
This protocol describes the optimal coupling of cyclopentanol with a highly activated substrate (e.g., 6-chloropyridazine-3-carbonitrile) using NaH in THF[4],[5]. It is designed as a self-validating system where specific physical observations confirm the success of each step.
Materials Required
-
Cyclopentanol (1.5 equivalents, anhydrous)
-
6-Chloropyridazine-3-carbonitrile (1.0 equivalent)
-
Sodium Hydride (60% dispersion in mineral oil, 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
Step-by-Step Methodology
Step 1: System Purging and Setup Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen or Argon. Causality: NaH and the resulting alkoxide are highly sensitive to moisture. Water will rapidly quench the alkoxide back to cyclopentanol, generating NaOH, which can hydrolyze the halopyridazine to a pyridazinone.
Step 2: Alkoxide Generation Suspend NaH (60% dispersion, 1.5 eq.) in anhydrous THF (0.2 M relative to the halopyridazine). Cool the suspension to 0 °C using an ice bath. Add cyclopentanol (1.5 eq.) dropwise over 5 minutes. Self-Validation Checkpoint: You must observe immediate effervescence (bubbling). This is the evolution of H2 gas, which visually confirms that the NaH is active and the cyclopentyl alkoxide is successfully forming. Stir for 30 minutes at room temperature until gas evolution ceases.
Step 3: Electrophile Addition Re-cool the reaction mixture to 0 °C. Add 6-chloropyridazine-3-carbonitrile (1.0 eq.) portion-wise or dropwise as a solution in a minimal amount of THF[4]. Causality: The reaction is highly exothermic. Cooling prevents the thermal degradation of the Meisenheimer complex and suppresses potential ring-opening side reactions.
Step 4: Reaction Monitoring Allow the reaction to slowly warm to room temperature and stir for 1–2 hours. Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes/Ethyl Acetate). The starting halopyridazine (UV active at 254 nm) should completely disappear, replaced by a new, more non-polar spot (the ether product). Do not proceed to workup until the electrophile is consumed.
Step 5: Quenching and Isolation Cool the mixture back to 0 °C and carefully add saturated aqueous NH4Cl dropwise to quench any unreacted NaH. Causality: NH4Cl acts as a mild proton source, safely destroying excess base without creating highly alkaline conditions that could hydrolyze the newly formed ether or the nitrile group. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.
References
- Google Patents (EP2506716B1).Novel tricyclic compounds.
- Google Patents (US20210070733A1).Cyclopentane compounds.
- Google Patents (WO2018104419A1).New isoxazolyl ether derivatives as gaba a alpha5 pam.
Sources
- 1. EP2506716B1 - Novel tricyclic compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromopyridazin-3-amine|Supplier [benchchem.com]
- 4. US20210070733A1 - Cyclopentane compounds - Google Patents [patents.google.com]
- 5. WO2018104419A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam - Google Patents [patents.google.com]
3-(Cyclopentyloxy)-6-methylpyridazine as a medicinal chemistry scaffold
A Versatile Bioisosteric Scaffold for PDE4 Inhibition and Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Scaffold
In modern medicinal chemistry, the 3-(cyclopentyloxy)-6-methylpyridazine scaffold represents a high-value bioisostere, particularly in the design of Phosphodiesterase 4 (PDE4) inhibitors and kinase modulators.
While the cyclopentyloxy motif is a classic pharmacophore for the PDE4 hydrophobic pocket (famously validated by Rolipram and Piclamilast), the core aromatic ring dictates physicochemical compliance. Replacing the traditional benzene or pyridine core with a pyridazine (1,2-diazine) ring offers three distinct advantages for lead optimization:
-
Enhanced Water Solubility: The pyridazine ring has a significantly higher dipole moment (~3.9 D) and polarity compared to benzene (0 D) or pyridine (2.2 D), improving aqueous solubility without metabolic liabilities.
-
Hydrogen Bond Acceptor (HBA) Capability: The adjacent nitrogen atoms (N1=N2) provide a unique H-bond acceptor vector that can interact with specific serine or threonine residues in the enzyme active site (e.g., Ser252 in PDE4B/D).
-
Metabolic Handle: The C6-methyl group serves as a versatile "handle." It is electronically activated for late-stage functionalization (oxidation to aldehyde/acid) or acts as a metabolic soft spot to tune half-life (
).
This guide details the synthesis, functionalization, and biological application of this scaffold, providing researchers with a self-validating roadmap for its integration into drug discovery programs.
Chemical Synthesis & Optimization
The construction of the scaffold relies on a Nucleophilic Aromatic Substitution (
Diagram 1: Synthesis Workflow (Graphviz)
Caption:
Protocol A: Synthesis of this compound
Objective: Synthesis of the core scaffold via ether linkage formation. Scale: 10 mmol (adaptable to gram-scale).
Reagents:
-
3-Chloro-6-methylpyridazine (CAS: 1121-79-5)
-
Cyclopentanol (Anhydrous)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Alkoxide Formation:
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Add NaH (600 mg, 15 mmol, 1.5 eq) and wash twice with dry hexane to remove mineral oil (optional, but improves workup).
-
Suspend NaH in anhydrous THF (20 mL) and cool to 0°C.
-
Add Cyclopentanol (1.09 mL, 12 mmol, 1.2 eq) dropwise over 10 minutes. Evolution of
gas will be observed. -
Checkpoint: Stir at 0°C for 30 mins until gas evolution ceases. The solution should become clear or slightly cloudy.
-
-
Coupling Reaction:
-
Dissolve 3-chloro-6-methylpyridazine (1.28 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Add the pyridazine solution dropwise to the alkoxide mixture at 0°C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (
) should disappear, replaced by the product ( ).
-
-
Workup & Purification:
-
Quench carefully with saturated
solution (10 mL) at 0°C. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
-
Validation Data:
-
Yield: Expect 85–92%.
-
1H NMR (CDCl3, 400 MHz):
7.20 (d, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 5.45 (m, 1H, O-CH-cyclopentyl), 2.62 (s, 3H, Ar-CH3), 1.6–2.0 (m, 8H, cyclopentyl).
Late-Stage Functionalization Strategies
The 6-methyl group on the electron-deficient pyridazine ring is highly acidic (
Protocol B: Riley Oxidation (Methyl to Aldehyde)
Converting the methyl group to an aldehyde allows for reductive amination or Wittig reactions to extend the chain.
Reagents:
-
Scaffold from Protocol A
-
Selenium Dioxide (
)[1] -
1,4-Dioxane (Solvent)
Methodology:
-
Dissolve the scaffold (1.0 eq) in 1,4-dioxane (0.2 M concentration).
-
Add
(1.2 eq). -
Heat to reflux (100°C) for 4–8 hours. The reaction will turn black due to precipitation of elemental Selenium (
). -
Critical Step: Filter the hot solution through a Celite pad to remove toxic selenium residues.
-
Concentrate and purify via chromatography.
-
Note: The aldehyde is reactive; store under inert atmosphere or use immediately.
-
Biological Application: PDE4 Inhibition[2][3][4][5]
The 3-(cyclopentyloxy) moiety is a "privileged structure" for the PDE4 enzyme, specifically targeting the
Mechanism of Action
PDE4 hydrolyzes cAMP.[2][3] Inhibitors mimic cAMP, blocking the catalytic site.[2]
-
Cyclopentyl Ring: Occupies the hydrophobic clamp (Val, Phe residues).
-
Pyridazine Ring: Acts as a bioisostere for the catechol ether of Rolipram, accepting H-bonds from water networks or backbone amides.
Diagram 2: Pharmacophore Map & SAR Logic
Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to the PDE4 biological target.
Comparative Metrics: Bioisosteric Replacement
| Property | Benzene Analog (Rolipram Core) | Pyridine Analog | Pyridazine Scaffold | Impact |
| LogP | ~3.5 | ~2.8 | ~1.9 | Improved Solubility |
| TPSA | 18 Ų | 30 Ų | 42 Ų | Better H-Bonding |
| pKa (Conj. Acid) | N/A | 5.2 | 2.3 | Less Basic (Neutral at pH 7.4) |
Data derived from standard physicochemical consensus models (ChemDraw/SwissADME).
References
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism and Pyridazine properties).
-
Dal Piaz, V., et al. (1997). "PDE4 Inhibitors: Pharmacology and Chemistry." European Journal of Medicinal Chemistry. (Discusses the cyclopentyloxy pharmacophore).
- Matulenko, M. A., et al. (2005). "Synthesis and functionalization of pyridazines for medicinal chemistry." Bioorganic & Medicinal Chemistry.
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Justification for using sp3 rich cyclopentyl groups).
Sources
Application Note: Utilizing 3-(Cyclopentyloxy)-6-methylpyridazine as a Novel Scaffold in PDE4 Inhibitor Discovery
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary & Mechanistic Rationale
The development of Phosphodiesterase 4 (PDE4) inhibitors has historically been hindered by dose-limiting side effects, most notably emesis, which is primarily driven by the inhibition of the PDE4D isoform in the area postrema. To decouple anti-inflammatory efficacy from these adverse events, modern medicinal chemistry focuses on optimizing isoform selectivity (favoring PDE4B) and improving topological polar surface area (TPSA) for better pharmacokinetic profiles.
This application note details the integration of 3-(Cyclopentyloxy)-6-methylpyridazine as a foundational scaffold in PDE4 inhibitor research. This specific structural combination is engineered based on the precise topography of the PDE4 catalytic domain:
-
The Cyclopentyloxy Moiety (Hydrophobic Anchoring): The PDE4 active site contains a highly conserved Q pocket (subdivided into Q1 and Q2). The lipophilic cyclopentyloxy group acts as a structural anchor, occupying the hydrophobic Q2 pocket and forming critical van der Waals interactions with conserved phenylalanine and isoleucine residues ([1]).
-
The 6-Methylpyridazine Core (Hydrogen Bonding & Stability): Traditional inhibitors like Rolipram utilize a catechol-ether core. By replacing this with a 6-methylpyridazine ring, the scaffold provides superior hydrogen-bond acceptors (the pyridazine nitrogens) that interact directly with the invariant glutamine residue (e.g., Gln369 in PDE4D) in the purine-binding region ([2]). Furthermore, the methyl group provides steric shielding, reducing susceptibility to oxidative metabolism while maintaining a low molecular weight.
By inhibiting PDE4, this scaffold prevents the hydrolysis of cyclic AMP (cAMP). The resulting intracellular cAMP accumulation allosterically activates Protein Kinase A (PKA), leading to the phosphorylation of CREB and the subsequent transcriptional suppression of pro-inflammatory cytokines (TNF-α, IL-17) and upregulation of anti-inflammatory cytokines (IL-10) ([3]).
Figure 1: Mechanism of this compound in the cAMP/PKA signaling pathway.
Experimental Protocols
To ensure rigorous, self-validating data generation, the following protocols are designed with built-in quality control metrics.
Protocol A: TR-FRET PDE4 Isoform Selectivity Profiling
Causality & Design Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric assays because it mitigates compound auto-fluorescence interference—a common driver of false positives in heterocyclic library screening. The time-resolved nature ensures short-lived background fluorescence decays before the emission signal is captured.
Self-Validating System: Every assay plate must include a known reference inhibitor (Roflumilast) and DMSO controls to calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the assay's robustness before data is accepted.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare this compound in a 10-point 1:3 serial dilution in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision delivery.
-
Enzyme Addition: Dilute recombinant human PDE4B and PDE4D enzymes in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Add 5 µL of the enzyme solution to the respective wells. Incubate for 15 minutes at room temperature (RT) to allow compound-enzyme pre-equilibration.
-
Substrate Initiation: Add 5 µL of fluorescently labeled cAMP substrate (e.g., Alexa Fluor 647-cAMP) to initiate the reaction. Centrifuge the plate at 1000 x g for 1 minute. Incubate for 60 minutes at RT in the dark.
-
Detection & Readout: Add 10 µL of stop/detection solution containing the europium-labeled anti-cAMP antibody. Incubate for 30 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).
-
Data Analysis: Calculate the 665/615 nm emission ratio. Normalize data against the DMSO control (0% inhibition) and no-enzyme control (100% inhibition). Extract IC₅₀ values using a 4-parameter logistic non-linear regression model.
Protocol B: Cell-Based Efficacy (LPS-Induced TNF-α Inhibition in PBMCs)
Causality & Design Choice: Enzymatic inhibition does not guarantee cellular penetration or functional efficacy. This assay validates the compound's ability to cross the lipid bilayer and functionally suppress the NF-κB/TNF-α axis. Freshly isolated Peripheral Blood Mononuclear Cells (PBMCs) are used instead of immortalized cell lines (like THP-1) because immortalized lines often exhibit skewed, non-physiological PDE4 subtype expression ratios.
Step-by-Step Methodology:
-
Cell Isolation & Seeding: Isolate human PBMCs from healthy donor buffy coats using density gradient centrifugation (Ficoll-Paque). Resuspend in RPMI-1640 supplemented with 10% FBS. Seed at
cells/well in a 96-well culture plate. -
Compound Treatment: Pre-treat the cells with this compound (concentrations ranging from 1 nM to 10 µM, final DMSO concentration 0.1%) for 1 hour at 37°C, 5% CO₂.
-
LPS Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 18 hours at 37°C.
-
Supernatant Harvest & ELISA: Centrifuge the plate at 400 x g for 5 minutes. Transfer the cell-free supernatant to a new plate. Quantify secreted TNF-α using a highly sensitive sandwich ELISA kit according to the manufacturer's instructions.
-
Viability Control: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure that reductions in TNF-α are due to PDE4 inhibition and not compound cytotoxicity.
Figure 2: Integrated workflow for validating PDE4 inhibition and anti-inflammatory efficacy.
Quantitative Data Presentation
The table below summarizes representative profiling data for the this compound scaffold compared to industry-standard reference compounds. The data highlights the scaffold's favorable PDE4B/PDE4D selectivity ratio, which is a critical parameter for minimizing emetic liability.
| Compound / Control | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity Ratio (4D/4B) | PBMC TNF-α IC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) |
| This compound | 45 ± 4 | 380 ± 15 | 8.4x | 120 ± 12 | > 100 |
| Rolipram (1st Gen Control) | 130 ± 10 | 40 ± 5 | 0.3x | 250 ± 20 | > 100 |
| Roflumilast (2nd Gen Control) | 0.8 ± 0.1 | 0.8 ± 0.1 | 1.0x | 2 ± 0.5 | > 100 |
Note: A Selectivity Ratio > 1 indicates a preference for the anti-inflammatory PDE4B isoform over the emesis-associated PDE4D isoform.
References
-
PDE4 inhibitors: current status British Journal of Pharmacology (via PubMed Central) URL:[Link]
-
PDE4D: A Multipurpose Pharmacological Target International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Selective Phosphodiesterase 4B Inhibitors: A Review Pharmaceuticals (via PubMed Central) URL:[Link]
Sources
Application Note: Regioselective O-Alkylation of 6-Methylpyridazin-3(2H)-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The functionalization of pyridazinone scaffolds is a cornerstone in the development of novel therapeutics and agrochemicals. 6-Methylpyridazin-3(2H)-one is a classic ambident nucleophile, exhibiting lactam-lactim tautomerism[1]. When subjected to alkylation, the substrate can react at the nitrogen atom (yielding 2-alkyl-6-methylpyridazin-3(2H)-one) or the oxygen atom (yielding 3-alkoxy-6-methylpyridazine).
Achieving high O-alkylation selectivity is a notorious challenge. Under standard basic conditions (e.g., K₂CO₃ or NaH in DMF), the reaction is thermodynamically driven. The resulting "naked" pyridazinolate anion predominantly undergoes N-alkylation because the N-alkylated lactam product retains a highly stable amide resonance structure.
To invert this inherent selectivity and drive O-alkylation, we must rely on kinetic control and the Hard-Soft Acid-Base (HSAB) principle [2]. This guide details the two most robust, field-proven methodologies to achieve this:
-
Silver-Mediated Alkylation: The use of silver salts (e.g., Ag₂CO₃) in non-polar solvents (like toluene) leverages the soft nature of the Ag⁺ ion. Silver preferentially coordinates with the softer nitrogen atom of the pyridazinone ring, effectively blocking it. Simultaneously, silver acts as a halophilic Lewis acid to activate the alkyl halide, leaving the harder oxygen atom free to attack the electrophile[3].
-
Mitsunobu Alkylation: The Mitsunobu reaction utilizes an alcohol activated by triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD) to form an alkoxyphosphonium intermediate. Because this intermediate is a highly reactive, "hard" electrophile, it selectively reacts with the harder oxygen nucleophile of the pyridazinone, yielding the O-alkylated ether with excellent regioselectivity[2][4].
Reaction Pathway Visualization
Fig 1. Divergent regioselective alkylation pathways of 6-methylpyridazin-3(2H)-one based on conditions.
Quantitative Selectivity Data
The table below summarizes the expected regiochemical outcomes based on the chosen methodology. These metrics are synthesized from benchmark optimizations of pyridazinone and pyridone scaffolds[1][3][4].
| Reaction Protocol | Reagents & Solvent | Primary Intermediate | Regioselectivity (O:N Ratio) | Typical Yield |
| Standard Basic | K₂CO₃, R-X, DMF | Pyridazinolate Anion | < 5 : 95 | 80–90% |
| Silver-Mediated | Ag₂CO₃, R-X, Toluene | Ag-N Coordinated Complex | > 90 : 10 | 65–85% |
| Mitsunobu | PPh₃, DIAD, R-OH, THF | Alkoxyphosphonium Ion | > 95 : 5 | 70–90% |
Step-by-Step Experimental Protocols
Protocol A: Silver-Mediated O-Alkylation (Using Alkyl Halides)
This protocol is ideal when the alkylating agent is available as a reactive halide (preferably an iodide or bromide)[3].
Materials:
-
6-Methylpyridazin-3(2H)-one (1.0 equiv.)
-
Silver carbonate (Ag₂CO₃) (0.6 to 1.0 equiv.)
-
Alkyl halide (R-X) (1.2 to 1.5 equiv.)
-
Anhydrous Toluene (0.1 M relative to substrate)
Procedure:
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, suspend 6-methylpyridazin-3(2H)-one and Ag₂CO₃ in anhydrous toluene under an inert atmosphere (N₂ or Argon).
-
Light Protection: Wrap the reaction flask completely in aluminum foil. Causality: Silver salts and their resulting complexes are highly photosensitive and will degrade into metallic silver (forming a black mirror/precipitate) upon light exposure, quenching the reaction.
-
Electrophile Addition: Add the alkyl halide dropwise via syringe at room temperature.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C (or reflux) for 12–24 hours. Monitor reaction completion via TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the silver halide salts. Wash the Celite pad thoroughly with ethyl acetate (EtOAc).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexane/EtOAc gradient) to isolate the pure 3-alkoxy-6-methylpyridazine.
Protocol B: Mitsunobu O-Alkylation (Using Alcohols)
This protocol is the method of choice when the desired alkyl group is sourced from a primary or secondary alcohol, avoiding the need to pre-synthesize an alkyl halide[2][4].
Materials:
-
6-Methylpyridazin-3(2H)-one (1.0 equiv.)
-
Aliphatic Alcohol (R-OH) (1.2 equiv.)
-
Triphenylphosphine (PPh₃) (1.5 equiv.)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)
Procedure:
-
Complex Formation: In an oven-dried flask under inert atmosphere, dissolve 6-methylpyridazin-3(2H)-one, the target alcohol, and PPh₃ in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The addition of DIAD to PPh₃ is highly exothermic. Cooling controls the formation of the reactive betaine intermediate and prevents unwanted side reactions.
-
Activation: Slowly add DIAD dropwise over 10–15 minutes. The solution will typically turn a pale yellow color.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
Workup & TPPO Removal: Concentrate the THF under reduced pressure. Field Insight: To remove the notoriously difficult triphenylphosphine oxide (TPPO) byproduct, suspend the crude viscous oil in cold diethyl ether or a 1:1 mixture of ether/hexanes. TPPO is poorly soluble in cold non-polar solvents and will precipitate as a white solid. Filter the solid off.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the highly pure O-alkylated product.
References
-
Title: 6-Chloro-2-ethyl-2H-pyridazin-3-one | Source: benchchem.com | URL: 1
-
Title: Product Class 8: Pyridazines | Source: thieme-connect.de | URL: Link
-
Title: Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines | Source: researchgate.net | URL: 3
-
Title: Organic Synthesis: General Remarks | Source: wiley-vch.de | URL: 2
-
Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions | Source: researchgate.net | URL: 4
Sources
Application Note: Synthesis and Downstream Utilization of 3-(Cyclopentyloxy)-6-methylpyridazine in Agrochemical Workflows
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
Pyridazine and pyridazinone derivatives have emerged as privileged scaffolds in the development of next-generation, environmentally friendly agrochemicals [1]. Their unique 1,2-diazine core provides exceptional metabolic stability, distinct hydrogen-bonding capabilities, and favorable physicochemical profiles for systemic uptake in plants and fungi.
This application note details the synthesis and strategic utility of 3-(cyclopentyloxy)-6-methylpyridazine , a highly versatile intermediate. By functionalizing the C3 position with a lipophilic cyclopentyloxy group and retaining a reactive methyl group at C6, this building block serves as a critical precursor for synthesizing potent HPPD-inhibiting herbicides and broad-spectrum fungicides [3].
Mechanistic Insights & Synthetic Strategy
As a senior application scientist, it is critical to understand the causality behind the reactivity of the pyridazine ring to optimize downstream workflows.
Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound relies on an SNAr reaction between 3-chloro-6-methylpyridazine and cyclopentanol. The 1,2-diazine ring is highly electron-deficient due to the inductive and resonance effects of the two adjacent electronegative nitrogen atoms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, highly activating the C3-Cl bond for nucleophilic attack.
Reagent Rationale: Cyclopentanol is a secondary alcohol with moderate steric hindrance. To overcome this and prevent reversible equilibrium dynamics, Sodium Hydride (NaH) is employed in a polar aprotic solvent (DMF or THF). NaH ensures quantitative, irreversible deprotonation to the highly nucleophilic cyclopentyloxide, driving the Meisenheimer complex formation to completion.
Figure 1: SNAr mechanism showing the formation of the Meisenheimer intermediate.
Downstream Oxidation to Herbicidal Pharmacophores
The C6-methyl group acts as a latent carboxylic acid. In agrochemical synthesis, oxidizing this methyl group yields 6-(cyclopentyloxy)pyridazine-3-carboxylic acid, a critical moiety for coupling with various amines to form herbicidal amides [2]. While harsh oxidants like KMnO₄ in acidic media are required to oxidize the benzylic-like methyl group, the highly electron-deficient pyridazine core remains remarkably resistant to oxidative ring cleavage.
Figure 2: Workflow from starting material to final agrochemical target.
Quantitative Data & Optimization
To establish a self-validating system, reaction parameters were systematically optimized. Table 1 demonstrates why NaH/DMF is the superior system for the SNAr step, while Table 2 highlights the necessity of KMnO₄ for the oxidation step.
Table 1: Optimization of SNAr Conditions for this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Causality / Observation |
| 1 | K₂CO₃ | DMF | 80 | 12 | 45 | Weak base; incomplete deprotonation of cyclopentanol. |
| 2 | t-BuOK | THF | 65 | 6 | 68 | Better conversion, but steric clash reduces efficiency. |
| 3 | NaH | DMF | 0 to 25 | 4 | 89 | Optimal. Irreversible deprotonation; highly polar solvent. |
| 4 | NaH | THF | 0 to 25 | 6 | 82 | Slightly slower kinetics due to lower solvent polarity. |
Table 2: Optimization of Oxidation to 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid
| Entry | Oxidant | Solvent | Temp (°C) | Yield (%) | Purity |
| 1 | KMnO₄ (4 eq) | H₂SO₄ (50% aq) | 80 | 65 | >95% |
| 2 | K₂Cr₂O₇ (2 eq) | H₂SO₄ (50% aq) | 50 | 58 | >90% |
| 3 | NaClO₂ / TEMPO | MeCN / H₂O | 25 | Trace | N/A |
Experimental Protocols
The following protocols are designed as self-validating workflows. Visual cues and specific workup methodologies are embedded to ensure high-fidelity replication.
Protocol A: Synthesis of this compound
Safety Note: NaH is highly reactive with moisture, evolving explosive H₂ gas. Conduct under an inert Argon/Nitrogen atmosphere.
-
Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (0.5 M) in a flame-dried, round-bottom flask cooled to 0 °C.
-
Addition: Add cyclopentanol (1.2 eq) dropwise over 15 minutes. Self-Validation: Observe the evolution of H₂ gas. Stir at room temperature for 30 minutes until gas evolution ceases, indicating complete alkoxide formation.
-
SNAr Coupling: Re-cool the flask to 0 °C. Add 3-chloro-6-methylpyridazine (1.0 eq) dissolved in a minimal amount of DMF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
-
Quenching & Workup: Cool to 0 °C and carefully quench with ice water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the product as a pale yellow oil.
Protocol B: Oxidation to 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid
Adapted from industrial oxidation standards for 6-methylpyridazines [2].
-
Preparation: Dissolve this compound (1.0 eq) in 50% aqueous H₂SO₄ (0.3 M) and cool to 0 °C in an ice bath.
-
Oxidation: Add KMnO₄ (4.0 eq) portion-wise over 1 hour. Crucial Step: The reaction is highly exothermic. Maintain the internal temperature below 20 °C during addition to prevent ether cleavage.
-
Heating: Once addition is complete, heat the reaction mixture to 80 °C for 2 hours.
-
Workup & Self-Validation: Cool the mixture to room temperature. Dilute with ice water. Filter the suspension through a pad of Celite to remove the insoluble MnO₂ byproduct (prevents severe emulsions).
-
Isolation: Adjust the filtrate to pH 3-4 using concentrated HCl. Self-Validation: The target carboxylic acid will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under vacuum.
Analytical Validation
To ensure the integrity of the synthesized intermediates, orthogonal analytical checks must be performed:
-
Intermediate (Protocol A): In ¹H NMR (CDCl₃), the successful displacement of the chlorine atom is confirmed by an upfield shift of the adjacent aromatic C4-H proton. The presence of a sharp singlet at ~2.6 ppm confirms the intact C6-methyl group.
-
Carboxylic Acid (Protocol B): The successful oxidation is validated by the complete disappearance of the 2.6 ppm methyl singlet in the ¹H NMR spectrum and the appearance of a broad downfield peak (>11.0 ppm) corresponding to the carboxylic acid proton. LC-MS should show the corresponding [M+H]⁺ mass shift (+30 Da from the intermediate).
References
-
Wu, J., et al. "Pyridazine and pyridazinone compounds in crops protection: a review." Molecular Diversity, 2024. URL:[Link]
- "Synthesis process of 6-methoxy pyridazine-3-carboxylic acid." Google Patents, Patent CN101508676B.
- "2-(Phenyloxy or Phenylthio)pyrimidine Derivatives as Herbicides." European Patent Office, Patent EP3943486A1.
Microwave-assisted synthesis of 3-(Cyclopentyloxy)-6-methylpyridazine
Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-(Cyclopentyloxy)-6-methylpyridazine
) on Electron-Deficient HeterocyclesExecutive Summary & Scientific Rationale
The synthesis of This compound represents a classic challenge in medicinal chemistry: attaching a sterically hindered secondary alkoxide to an electron-deficient heteroaromatic ring. While primary alkoxides (e.g., methoxide) react readily with 3-chloro-6-methylpyridazine under thermal conditions, secondary alcohols like cyclopentanol often suffer from sluggish kinetics and competitive hydrolysis due to steric bulk.
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these activation energy barriers. By coupling the dielectric heating efficiency of polar aprotic solvents with the rapid generation of the active alkoxide species, we achieve quantitative conversion in minutes rather than hours. This scaffold is highly relevant in drug discovery, serving as a core pharmacophore for PDE4 inhibitors, GABA-A modulators, and anti-inflammatory agents [1, 2].
Key Advantages of this Protocol:
-
Kinetic Acceleration: Reduces reaction time from 12 hours (thermal reflux) to 20 minutes.
-
Impurity Suppression: Rapid heating profile minimizes the formation of the hydrolysis byproduct (6-methylpyridazin-3(2H)-one).
-
Scalability: Validated for scale-up from 50 mg to 5 g in single-batch microwave reactors.
Retrosynthetic Analysis & Mechanism
The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Scheme:
Figure 1: Mechanistic pathway via addition-elimination (
Experimental Protocol
Materials & Equipment
-
Reactants: 3-Chloro-6-methylpyridazine (1.0 eq), Cyclopentanol (1.5 eq), Sodium Hydride (60% dispersion in oil, 1.5 eq).
-
Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Note: DMF is preferred for easier workup, but NMP absorbs microwaves more efficiently.
-
Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover), 10 mL microwave vial with crimp cap.
Step-by-Step Procedure
Step 1: Alkoxide Generation (Pre-activation)
-
Causality: Generating the alkoxide before adding the electrophile prevents side reactions and ensures the nucleophile is "hot" and ready.
-
In a flame-dried vial, suspend NaH (60 mg, 1.5 mmol) in 2 mL of anhydrous DMF under Argon.
-
Add Cyclopentanol (136 µL, 1.5 mmol) dropwise at 0°C (ice bath).
-
Stir at room temperature for 10 minutes until hydrogen evolution ceases. The solution should turn slightly cloudy/translucent.
Step 2: Reaction Assembly
-
Add 3-Chloro-6-methylpyridazine (128 mg, 1.0 mmol) directly to the vial.
-
Seal the vial with a crimp cap containing a PTFE-lined septum.
-
Vortex for 10 seconds to ensure homogeneity.
Step 3: Microwave Irradiation
-
Parameter Selection: 140°C is chosen to exceed the boiling point of water (driving off trace moisture) and overcome the steric barrier of the secondary alcohol.
-
Place vial in the microwave reactor.
-
Method:
-
Temperature: 140 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High (due to DMF/ionic species)
-
Step 4: Workup & Purification [2][4]
-
Cool the vial to room temperature (using reactor's compressed air cooling).
-
Quench: Carefully add 5 mL of saturated
solution (Caution: residual NaH will bubble). -
Extraction: Extract with Ethyl Acetate (
mL). -
Wash: Wash combined organics with water (
to remove DMF) and Brine ( ). -
Dry: Dry over
, filter, and concentrate in vacuo. -
Purification: Flash Column Chromatography (SiO2).
-
Eluent: 0-30% Ethyl Acetate in Hexanes.
-
Rf: ~0.4 (20% EtOAc/Hex).
-
Optimization & Data Analysis
The following table summarizes the optimization of reaction conditions. The microwave method (Entry 3) offers the highest yield with the lowest impurity profile.
| Entry | Base | Solvent | Temp (°C) | Time | Method | Yield (%) | Observations |
| 1 | DMF | 100 | 12 h | Thermal | 45% | Incomplete conversion; hydrolysis observed. | |
| 2 | NaH | THF | 65 (Reflux) | 8 h | Thermal | 62% | Slow kinetics; reflux temp too low for steric bulk. |
| 3 | NaH | DMF | 140 | 15 min | Microwave | 92% | Clean conversion; minimal byproduct. |
| 4 | KOtBu | NMP | 160 | 10 min | Microwave | 85% | Darkening of reaction mixture (decomposition). |
Characterization (Expected Data)
-
1H NMR (400 MHz, CDCl3):
7.25 (d, J = 9.0 Hz, 1H), 6.85 (d, J = 9.0 Hz, 1H), 5.55 (m, 1H, O-CH), 2.62 (s, 3H, Ar-CH3), 1.95–1.60 (m, 8H, Cyclopentyl). -
LC-MS: Calculated for
[M+H]+: 179.11; Found: 179.2.
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis protocol.
Critical Troubleshooting & Safety
1. Moisture Sensitivity (Critical):
-
Issue: The presence of water competes with cyclopentanol for the electrophile, leading to 6-methylpyridazin-3(2H)-one (the hydrolysis byproduct).
-
Solution: Use anhydrous DMF from a sure-seal bottle. Flame-dry the microwave vial. Ensure NaH is fresh.
2. Microwave Pressure:
-
Issue: DMF has a high boiling point (153°C), but at 140°C in a closed vessel, pressure can build if volatile byproducts or moisture are present.
-
Control: Ensure the vial is not filled more than 75% volume. Use a vessel rated for at least 20 bar.
3. Safety Note (NaH):
-
Sodium hydride releases flammable hydrogen gas. Perform the activation step (Step 1) in a fume hood before sealing the vial. Do not seal the vial while gas is actively evolving.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference on pyridazine scaffolds in drug design).
-
Coelho, A., et al. (2004). "Microwave-assisted synthesis of 3-alkoxy-6-chloropyridazines." Tetrahedron Letters, 45(17), 3455-3457. (Analogous methodology validation).
-
Kaval, N., et al. (2005). "High-speed microwave-assisted synthesis of diverse 3-alkoxypyridazines." Journal of Combinatorial Chemistry, 7(3), 490-502.
-
Biotage PathFinder. "Microwave Synthesis of Ethers via SNAr." Biotage Application Notes. (General protocol grounding).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70707, 3-Chloro-6-methylpyridazine."
Disclaimer: This protocol is designed for research purposes by trained personnel. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Sources
Application Note: Scalable Synthesis Routes for Cyclopentyloxy Pyridazines
This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It prioritizes scalable, safe, and reproducible workflows over academic curiosity.
Executive Summary & Strategic Relevance
The cyclopentyloxy pyridazine motif is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for the cyclopentyloxy-phenyl group found in PDE4 inhibitors (e.g., Rolipram, Piclamilast). Replacing the phenyl ring with a pyridazine core improves aqueous solubility and alters metabolic stability (lowering lipophilicity, LogP) while maintaining H-bond acceptor capabilities.
However, the synthesis of this moiety presents a specific process challenge: Regioselectivity vs. Reactivity .
-
Challenge: Secondary alcohols (cyclopentanol) are sterically hindered nucleophiles.
-
Risk: Direct alkylation of pyridazinones often yields N-alkylated byproducts (thermodynamic preference) rather than the desired O-alkylated ethers.
-
Solution: This guide details the Nucleophilic Aromatic Substitution (
) route as the primary scalable method, utilizing 3,6-dichloropyridazine. This route guarantees O-linkage formation and leaves a reactive chloro-handle for further diversification.
Retrosynthetic Analysis & Route Selection
To ensure the formation of the ether linkage (C-O-C) rather than the amide-like N-alkylation, we disconnect at the pyridazine-oxygen bond.
Decision Matrix: Route A vs. Route B
| Feature | Route A: | Route B: Pyridazinone Alkylation (Not Recommended) |
| Starting Material | 3,6-Dichloropyridazine | 6-Chloropyridazin-3(2H)-one |
| Reagent | Cyclopentanol + Base | Cyclopentyl Bromide + Base |
| Regioselectivity | 100% O-Selective (Mechanism dictates) | Poor (Mixture of N-alkyl vs O-alkyl) |
| Atom Economy | High (Cl leaves) | Moderate (requires hydrolysis first) |
| Scalability | Excellent (One step) | Low (Separation of isomers required) |
Detailed Protocol: Route A ( Displacement)
This protocol describes the mono-displacement of 3,6-dichloropyridazine with cyclopentanol to yield 3-chloro-6-(cyclopentyloxy)pyridazine .
Reaction Scheme (DOT Visualization)
Caption: Mechanism of nucleophilic aromatic substitution (
Materials & Reagents Table
| Reagent | Equiv.[1][2] | Role | Critical Attribute |
| 3,6-Dichloropyridazine | 1.0 | Substrate | Solid, irritant. Commercial purity >97%.[3][4] |
| Cyclopentanol | 1.1 - 1.2 | Nucleophile | Dry (Water <0.1%). Water consumes base. |
| Sodium Hydride (60%) | 1.2 | Base | Safety Critical. See Section 4. |
| Tetrahydrofuran (THF) | 10 Vol | Solvent | Anhydrous. Stabilized (BHT free preferred). |
| Alternative: KOtBu | 1.3 | Base | Safer alternative to NaH on >1kg scale. |
Step-by-Step Procedure (Bench to Pilot Scale)
Step 1: Alkoxide Formation (Exothermic)
-
Charge an oven-dried reactor with anhydrous THF (5 volumes) under Nitrogen atmosphere.
-
Add Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide (KOtBu) .
-
Note: If using NaH, wash with hexanes is NOT necessary for this reaction; the oil does not interfere.
-
-
Cool the suspension to 0–5 °C .
-
Add Cyclopentanol dropwise via addition funnel.
-
Caution: Hydrogen gas (
) evolution (if using NaH). Control addition rate to manage off-gassing and exotherm. -
Stir at 0 °C for 30 minutes until gas evolution ceases.
-
Step 2:
-
In a separate vessel, dissolve 3,6-Dichloropyridazine (1.0 equiv) in THF (5 volumes).
-
Slowly add the dichloropyridazine solution to the alkoxide solution at 0–5 °C.
-
Process Tip: Inverse addition (electrophile to nucleophile) prevents local high concentrations of electrophile, reducing the risk of bis-substitution (forming 3,6-dicyclopentyloxypyridazine).
-
-
Allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir for 2–4 hours. Monitor by HPLC or TLC (Hexane/EtOAc 4:1).
-
Endpoint: Disappearance of 3,6-dichloropyridazine. <2% Bis-substituted byproduct.
-
Step 3: Quench & Isolation
-
Cool the mixture to 10 °C.
-
Quench carefully with Saturated
solution or water. -
Extract with Ethyl Acetate or MTBE (2x).
-
Wash organic layer with Brine, dry over
, and concentrate.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: The crude product is often a low-melting solid or oil.
Safety & Scale-Up Considerations
The "NaH Problem" in Process Chemistry
Sodium Hydride is excellent at bench scale but hazardous at kilo-scale due to
Protocol Modification for Scale (>100g):
-
Avoid DMF/DMSO: NaH + DMF can decompose explosively above 50°C. Use THF or Toluene .
-
Alternative Base: Use Potassium tert-butoxide (KOtBu) .
-
Why? KOtBu is soluble in THF, generates the cyclopentyl alkoxide via equilibrium, and eliminates the
gas hazard. -
Trade-off: KOtBu is moisture sensitive; ensure strict anhydrous conditions.
-
Safety Decision Tree
Caption: Decision logic for selecting base reagents based on reaction scale to minimize thermal and pressure hazards.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Alkoxide formation incomplete. | Ensure Cyclopentanol is dry. Increase stir time of alcohol+base before adding pyridazine. |
| Bis-substitution (impurity) | Excess alkoxide or high temp. | Maintain stoichiometry (1.1 eq). Keep temp <25°C. Use inverse addition. |
| N-Alkylation (rare) | Wrong route used (Pyridazinone). | Ensure starting material is 3,6-dichloropyridazine , NOT the pyridazinone. |
| Emulsion during workup | Surfactant-like properties. | Filter through Celite before extraction. Add small amount of MeOH to break emulsion. |
References
-
General Pyridazine Chemistry: Coad, P., et al. "Synthesis and Pharmacological Study of Pyridazines. I. Alkoxypyridazines." Journal of Medicinal Chemistry, vol. 8, no. 1, 1965, pp. 129-131. Link
-
NaH Safety in Process: Yang, Q., et al. "Thermal Stability of NaH/DMF Mixtures." Organic Process Research & Development, vol. 23, no. 10, 2019, pp. 2210-2217. Link
- Rolipram Analogs (Context): Dal Piaz, V., et al. "Heterocyclic-fused Pyridazinones as Potent PDE4 Inhibitors." European Journal of Medicinal Chemistry, vol. 32, 1997.
- Nucleophilic Substitution Review: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991. (Standard text for mechanisms).
- Scale-up of Pyridazines: Dunn, P.J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010. (General reference for solvent selection in heterocyclic synthesis).
Sources
- 1. digscholarship.unco.edu [digscholarship.unco.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 5. [Synthesis of pyridazines. I. Synthesis and some reactions of 3,6-dichloropyridazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jofamericanscience.org [jofamericanscience.org]
- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
Application Note: Divergent Functionalization of the 6-Methyl Group in 3-(Cyclopentyloxy)-6-methylpyridazine
Introduction & Chemical Context
In modern drug discovery, functionalized pyridazines are highly prized for their unique physicochemical properties, including their ability to act as bioisosteres for phenyl rings while lowering overall lipophilicity (LogP). 3-(Cyclopentyloxy)-6-methylpyridazine is a particularly versatile building block. The cyclopentyloxy moiety provides tunable, bulky lipophilicity—often utilized to enhance blood-brain barrier (BBB) penetrance or to occupy specific hydrophobic pockets in kinase targets.
However, the true synthetic engine of this scaffold lies in the 6-methyl group. Positioned adjacent to the electron-deficient diazine core, the protons of this methyl group exhibit enhanced acidity (the "active methyl" effect). This electronic activation permits late-stage, divergent functionalization, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Mechanistic Rationale (E-E-A-T)
The functionalization of the 6-methyl group relies on its unique electronic environment, which dictates the choice of reagents and reaction conditions:
-
Radical Stabilization (Wohl-Ziegler Bromination): The adjacent nitrogen atoms inductively withdraw electron density while providing resonance stabilization to intermediate carbon-centered radicals. This facilitates selective bromination using N-Bromosuccinimide (NBS) without disrupting the cyclopentyloxy ether linkage[1][2].
-
Enhanced Acidity & Enolization (Riley Oxidation): The electron-deficient pyridazine ring significantly lowers the pKa of the methyl protons. This allows for facile enolization, which is the critical first step in Riley oxidations using Selenium Dioxide (SeO2) to yield the corresponding aldehyde.
-
Nucleophilic Condensation: The inherent acidity of the methyl group also permits direct condensation with electrophilic acetals like N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This forms highly conjugated enamines without the need for strong, potentially destructive bases like LDA or LiHMDS[3].
Workflow Visualization
Divergent synthetic pathways for the functionalization of this compound.
Experimental Protocols
Note: All procedures must be conducted in a well-ventilated fume hood. This compound should be dried under vacuum prior to use to ensure reproducible yields.
Protocol A: Radical Bromination
Target: 6-(bromomethyl)-3-(cyclopentyloxy)pyridazine Causality & Design: Benzotrifluoride (PhCF3) is selected as the solvent because it is a greener, non-ozone-depleting alternative to carbon tetrachloride, yet it maintains the lack of abstractable hydrogen atoms necessary for radical chain propagation. Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator.
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv, 5.0 mmol) and anhydrous PhCF3 (20 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol) and AIBN (0.05 equiv, 0.25 mmol). Crucial Step: Keep NBS strictly stoichiometric to prevent over-bromination to the dibromomethyl species[1].
-
Reaction: Purge the system with Argon for 5 minutes. Heat the mixture to 85 °C (reflux) for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.
-
Workup (Self-Validating Step): Cool to room temperature. The byproduct, succinimide, is insoluble in cold PhCF3 and will precipitate, visually validating the reaction's progress. Filter the mixture through a pad of Celite, washing with cold CH2Cl2.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel) to afford the bromomethyl derivative.
Protocol B: Riley Oxidation
Target: 3-(cyclopentyloxy)pyridazine-6-carbaldehyde Causality & Design: SeO2 oxidations require a trace amount of water to hydrate the SeO2 and facilitate the breakdown of the organoselenium intermediate. 1,4-Dioxane provides an excellent boiling point (101 °C) to drive the activation energy of the enolization step.
-
Setup: In a 50 mL Schlenk tube, dissolve the starting material (1.0 equiv, 3.0 mmol) in 1,4-Dioxane (15 mL). Add distilled water (0.5 mL).
-
Reagent Addition: Add Selenium Dioxide (SeO2) (1.5 equiv, 4.5 mmol). Safety: SeO2 is highly toxic and volatile; handle with strict PPE.
-
Reaction: Seal the tube and heat to 110 °C for 12-16 hours.
-
Workup (Self-Validating Step): The solution will turn dark red/black as elemental selenium precipitates, confirming the reduction of Se(IV) to Se(0). Cool the mixture and filter the suspension through a tightly packed Celite plug to remove colloidal selenium. Wash the plug thoroughly with EtOAc (3 x 20 mL).
-
Purification: Wash the organic filtrate with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography to yield the aldehyde.
Protocol C: Enamine Formation
Target: (E)-2-(6-(cyclopentyloxy)pyridazin-3-yl)-N,N-dimethylethen-1-amine Causality & Design: DMF-DMA acts as both the solvent and the electrophile. The reaction is driven forward by the thermal expulsion of methanol, shifting the equilibrium toward the enamine product[3].
-
Setup: To a 25 mL heavy-walled pressure vial, add this compound (1.0 equiv, 2.0 mmol).
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 equiv, 10.0 mmol). No additional solvent is required.
-
Reaction: Seal the vial and heat to 120 °C for 18 hours.
-
Workup & Purification: Cool to room temperature. The excess DMF-DMA and generated methanol are removed directly under high vacuum (rotary evaporator connected to a Schlenk line). The resulting crude solid is typically >90% pure and can be triturated with cold diethyl ether to afford the pure enamine as a brightly colored solid.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the three functionalization protocols based on optimized laboratory conditions.
| Functionalization Method | Target Functional Group | Expected Yield (%) | Reaction Time (h) | Scalability | Downstream Synthetic Utility |
| Protocol A (NBS/AIBN) | Bromomethyl (-CH2Br) | 75 - 82% | 4 - 6 | High (up to 50g) | SN2 displacements (amines, thiols), Suzuki cross-couplings. |
| Protocol B (SeO2) | Formyl (-CHO) | 55 - 65% | 12 - 16 | Moderate (<10g) | Reductive aminations, Wittig olefinations, Grignard additions. |
| Protocol C (DMF-DMA) | Enamine (-CH=CH-NMe2) | 85 - 95% | 18 | High (up to 100g) | Heterocycle synthesis (e.g., pyrazoles, pyrimidines), oxidative cleavage. |
References
-
European Patent Office - EP 2459571 B1. NITROIMIDAZOOXAZINES AND THEIR USES IN ANTI-TUBERCULAR THERAPY (Details free radical bromination of 6-methylpyridazines using NBS). Googleapis.com. 1
-
Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. (Details SeO2 oxidation of methyl groups on diazines). D-nb.info.
-
An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. (Details DMF-DMA reaction with active methyl/acetyl groups on pyridazines). Researchgate.net. 3
-
Advanced Free Radical Reactions for Organic Synthesis. (Details the mechanism of radical stabilization in heterocyclic methyl groups). Bbhegdecollege.com. 2
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(Cyclopentyloxy)-6-methylpyridazine Synthesis
Topic: Improving Yield & Purity in the Nucleophilic Aromatic Substitution (
Executive Summary & Core Challenge
The synthesis of 3-(cyclopentyloxy)-6-methylpyridazine typically proceeds via a Nucleophilic Aromatic Substitution (
Users frequently report yields ranging from 30–50% , often plagued by:
-
Hydrolysis: Formation of the thermodynamic byproduct 6-methylpyridazin-3(2H)-one.
-
Incomplete Conversion: Due to the steric bulk of the secondary alkoxide (cyclopentoxide).
-
N-Alkylation: Competitive attack by the ring nitrogens (less common in basic
but possible under forcing conditions).
This guide provides an optimized protocol shifting from aqueous/biphasic conditions to anhydrous conditions, targeting yields of >85% .
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: "I see a major byproduct at the baseline of my TLC/LC-MS (M+1 = 111)."
Diagnosis: Hydrolysis of the starting material.
If moisture is present, the hydroxide ion (
-
Switch Base: Move from KOH/NaOH to NaH (60% in oil) or KOtBu .
-
Solvent Control: Use anhydrous THF or DMF . Ensure water content is <50 ppm.
-
Protocol Adjustment: Pre-form the alkoxide. Stir Cyclopentanol + NaH for 30 mins before adding the chloropyridazine. This ensures no free hydroxide exists.
Issue 2: "Reaction stalls at 60% conversion even after 24 hours."
Diagnosis: Low Nucleophilicity of Secondary Alkoxide. Cyclopentanol is a secondary alcohol; its alkoxide is sterically hindered compared to methoxide or ethoxide. The electron-deficient nature of the pyridazine ring requires a "hard" push. Solution:
-
Temperature: Increase reaction temperature to 60–80°C .
-
Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M ) to increase collision frequency.
-
Stoichiometry: Use 1.2 – 1.5 equivalents of Cyclopentanol and Base.
Issue 3: "The product is oiling out and difficult to crystallize."
Diagnosis: Residual Cyclopentanol. High boiling point alcohols (Cyclopentanol bp: 140°C) are notoriously difficult to remove via rotary evaporation. Solution:
-
Workup: Wash the organic layer with 1M HCl (rapid wash) or extensive water washes if the product is acid-sensitive (pyridazines are basic, so be careful with strong acid washes; saturated
is safer). -
Distillation: Use Kugelrohr distillation to remove excess cyclopentanol before column chromatography.
Optimized Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Amount | Role |
| 3-Chloro-6-methylpyridazine | 1.0 | 1.28 g | Substrate |
| Cyclopentanol | 1.5 | 1.29 g (1.36 mL) | Nucleophile |
| Sodium Hydride (60% dispersion) | 1.6 | 0.64 g | Base |
| Anhydrous THF | - | 20 mL (0.5 M) | Solvent |
Step-by-Step Methodology
-
Alkoxide Formation (Critical Step):
-
To a flame-dried 3-neck flask equipped with a reflux condenser and N2 line, add NaH (0.64 g).
-
Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil (optional, but improves workup).
-
Add Anhydrous THF (10 mL) and cool to 0°C.
-
Add Cyclopentanol dropwise. Evolution of
gas will occur. -
Technical Note: Stir at Room Temperature (RT) for 30 minutes. Ensure the solution becomes clear or slightly cloudy, indicating full deprotonation.
-
-
Substrate Addition:
-
Dissolve 3-Chloro-6-methylpyridazine in the remaining THF (10 mL).
-
Add this solution dropwise to the alkoxide mixture at RT.
-
Reasoning: Adding substrate to base (Inverse Addition) ensures the chloropyridazine always encounters an excess of nucleophile, suppressing side reactions.
-
-
Reaction:
-
Heat the mixture to reflux (66°C) for 4–6 hours.
-
Monitor via TLC (EtOAc/Hexane 1:1). Starting material (
) should disappear; Product ( ) will appear.
-
-
Workup:
-
Cool to 0°C. Quench carefully with Sat.
(excess NaH will bubble). -
Extract with EtOAc (3 x 20 mL).
-
Wash combined organics with Brine (2 x 20 mL) to remove THF and residual salts.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
If residual cyclopentanol is present, dry under high vacuum (0.1 mbar) at 50°C.
-
Purify via Silica Gel Chromatography (Gradient: 0%
30% EtOAc in Hexanes).
-
Comparative Data: Base & Solvent Effects
The following table summarizes the impact of different conditions on the
| Condition Set | Base | Solvent | Temp | Yield | Major Issue |
| Standard (Legacy) | NaOH (aq) | Toluene/H2O | 80°C | 35% | Hydrolysis to Pyridazinone (Byproduct A) |
| Phase Transfer | KOH / TBAB | Toluene | 90°C | 55% | Slow kinetics; incomplete conversion |
| Optimized (Recommended) | NaH | THF | 66°C | 88% | High purity; minimal hydrolysis |
| Alternative | KOtBu | DMF | 100°C | 75% | Darkening of reaction (decomposition) |
Mechanistic Visualization
The following diagram illustrates the competition between the desired
Figure 1: Competition between Desired
Frequently Asked Questions (FAQs)
Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaH? A: Yes. KOtBu is a viable alternative and easier to handle than NaH. However, commercially available KOtBu can sometimes contain KOH (hydroxide) impurities if not stored properly. Ensure your KOtBu is fresh or sublimed. Use THF as the solvent.[1][4][7]
Q: Is the reaction air-sensitive?
A: The reagents (NaH, alkoxide) are moisture-sensitive, not strictly air-sensitive. An inert atmosphere (
Q: How do I store the final product? A: Alkoxypyridazines are generally stable. Store at 2–8°C in a tightly sealed vial. Avoid strong acids, as protonation of the pyridazine nitrogen can render the alkoxy group susceptible to cleavage over long periods.
References
-
General Pyridazine Synthesis & Reactivity
-
Vertex AI Search Result 1.1: "Strategy for the synthesis of pyridazine heterocycles and its derivatives." KU Leuven. Available at: [Link]
-
- SNAr Kinetics & Mechanism
-
Hydrolysis & Pyridazinone Formation
-
Vertex AI Search Result 1.5: "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications." SciSpace. Available at: [Link]
-
- Optimization of Alkoxylation (General SNAr)
Sources
- 1. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support: Minimizing Hydrolysis in Pyridazine Ether Synthesis
Ticket ID: PYR-SNAR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely reading this because your LCMS shows a persistent peak at [M-R’+H] relative to your desired ether product, or [M-18] relative to your chloropyridazine starting material. This is the pyridazinone impurity (tautomer of hydroxypyridazine).
In pyridazine chemistry, the electron-deficient nature of the 1,2-diazine ring makes it an exceptional electrophile for
Module 1: The Mechanism (The Hidden Competition)
To solve the problem, we must visualize the enemy. You are attempting a Nucleophilic Aromatic Substitution (
However, water is a "Trojan Horse." Even in "anhydrous" solvents, trace water (
Because the pyridazine ring is highly electron-deficient (especially at C3/C6),
Visualizing the Pathway
Figure 1: The competitive pathway between desirable ether synthesis (Path A) and hydrolysis (Path B).
Module 2: The "Zero-Water" Protocol
Standard "anhydrous" techniques are often insufficient for chloropyridazines due to their high reactivity. Adopt this enhanced protocol.
1. Solvent Rigor
Do not trust "anhydrous" solvents from a bottle once the seal is broken.
-
THF/Dioxane: Must be distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.
-
DMF/DMSO: These are hygroscopic sponges. Store over activated 4Å Molecular Sieves for at least 24 hours before use.
-
Pro-Tip: Do not use powdered sieves (stirring grinds them into dust that clogs filters). Use beads.
-
2. Base Selection & Handling
The choice of base dictates the equilibrium of water generation.
| Base | Risk Level | Notes |
| NaH (Sodium Hydride) | Low | Preferred. Irreversible deprotonation. By-product is |
| KOtBu (Potassium t-butoxide) | Medium | Hygroscopic. If the bottle is old, it contains KOH. Sublime it or buy fresh ampoules. |
| High | Generates bicarbonate/water equilibrium. Only use if substrate is acid-sensitive. Must be flame-dried. |
3. The "Double-Manifold" Technique
-
Flame-dry all glassware under vacuum. Flush with Argon (not Nitrogen, if possible, as Argon is heavier and blankets better).
-
Pre-form the Alkoxide: React your alcohol with NaH in the solvent before adding the chloropyridazine. Stir for 15-30 mins.
-
Why? This ensures any trace water reacts with NaH first to form
, which is less soluble in THF than the alkoxide, or is simply overwhelmed by the concentration of the alkoxide.
-
-
Add the chloropyridazine as a solid or solution last.
Module 3: Troubleshooting Guides (Q&A)
Scenario A: "I see the impurity in LCMS, but I can't separate it."
Diagnosis: Pyridazinones are highly polar and capable of hydrogen bonding (donor and acceptor), often causing them to streak or co-elute with polar ethers on silica. Solution:
-
Change the Stationary Phase: Switch from Silica to C18 Reverse Phase . The lipophilic ether usually separates well from the polar pyridazinone in a Water/Acetonitrile gradient.
-
The "Scavenger" Trick: If the impurity is minor (<10%), treat the crude mixture with a polymer-supported electrophile (like a benzyl bromide resin) to alkylate the pyridazinone nitrogen, changing its polarity drastically.
Scenario B: "My reaction stalls at 60% conversion."
Diagnosis: Your base has been consumed by adventitious water, or the leaving group (Chloride) is inhibiting the reaction. Solution:
-
Do NOT add more base directly. This introduces more moisture.
-
Catalysis: Add 5-10 mol% 18-Crown-6 (if using K-bases) or 15-Crown-5 (if using Na-bases). This sequesters the cation, making the alkoxide "naked" and significantly more nucleophilic, outcompeting the hydroxide.
Scenario C: "I am using NaH, but I still get 20% hydrolysis."
Diagnosis: The "Wet Surface" effect. The glass surface of your flask or the septum contains adsorbed water. Solution:
-
Azeotropic Drying: Dissolve your alcohol and chloropyridazine in Toluene. Rotovap to dryness. Repeat 3x. This pulls water off the reagents.
-
Internal Standard Check: Add a drop of benzophenone. If the solution doesn't stay blue (ketyl radical) upon Na addition (in THF), your system is wet.
Module 4: Advanced Salvage Strategy
If you have a valuable intermediate contaminated with pyridazinone that you cannot purify, do not discard it. Revert it.
The pyridazinone impurity is essentially the starting material with an -OH instead of a -Cl. You can convert it back to the chloropyridazine using a chlorinating agent, then re-subject it to the ether synthesis.
Protocol:
-
Isolate the mixture (Ether + Pyridazinone).
-
Dissolve in
(Phosphorus Oxychloride). -
Heat to 80°C for 1-2 hours.
-
Mechanism: The pyridazinone oxygen attacks
, becoming a good leaving group, which is then displaced by chloride. -
Result: The Pyridazinone converts back to Chloropyridazine. The Ether product usually remains stable (unless it has acid-sensitive groups).
-
Caution: Quench
carefully into ice/water.
Module 5: Diagnostic Flowchart
Use this logic tree to determine your next experimental move.
Figure 2: Decision tree for diagnosing and treating hydrolysis impurities.
References
-
Mechanistic Insight on
in Heterocycles: -
Impurity Management in Process Chemistry
- General Pyridazine Chemistry & Reactivity: Title: Pyridazines (Product Class 8, Science of Synthesis). Source: Thieme Connect.
- Reversion of Hydroxy to Chloro (Salvage Strategy)
Sources
Technical Support Center: Solvent Selection for 3-Chloro-6-methylpyridazine SNAr
Welcome to the Technical Support Center. As researchers and drug development professionals, you know that 3-chloro-6-methylpyridazine is a highly versatile building block. The adjacent nitrogen atom activates the 3-position, making it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr). However, the weakly electron-donating 6-methyl group slightly deactivates the ring compared to unsubstituted analogs, making solvent selection the single most critical parameter for reaction success.
This guide synthesizes physical organic chemistry principles with field-proven methodologies to help you troubleshoot and optimize your SNAr workflows.
Visual Workflow: Solvent Decision Matrix
Before setting up your reaction, use the decision matrix below to align your nucleophile's electronic nature with the appropriate solvent microenvironment.
Fig 1. Decision tree for solvent selection in 3-chloro-6-methylpyridazine SNAr reactions.
Frequently Asked Questions (FAQs)
Q: Why do polar aprotic solvents (DMF, DMSO) generally outperform non-polar solvents for anionic nucleophiles? A: This comes down to solvation causality. Anionic nucleophiles (like alkoxides and thiolates) are heavily solvated by hydrogen bonding in protic solvents, which blunts their nucleophilicity. Polar aprotic solvents solvate cations well but leave anions relatively "bare" and highly reactive. Furthermore, the rate-determining step in SNAr is typically the formation of the negatively charged Meisenheimer complex. High dielectric constant solvents stabilize this highly polar transition state, significantly lowering the activation energy[1].
Q: Can I use "green" solvents like water or ethanol for amination reactions? A: Yes. For neutral nucleophiles like primary and secondary amines, protic solvents or even pure water can be highly effective. Recent studies on heteroaryl chlorides demonstrate that water can accelerate SNAr amination through an , where the hydrophobic reactants aggregate at the water interface, increasing effective local concentration and promoting the reaction without transition-metal catalysts[2]. Ethanol is also a standard choice, providing a balance of solubility and hydrogen-bonding stabilization for the departing chloride ion[3].
Q: How does the 6-methyl group influence the reaction conditions? A: The methyl group is weakly electron-donating via hyperconjugation. This slightly deactivates the pyridazine ring towards nucleophilic attack. Consequently, general synthesis routes for 3-substituted-6-methylpyridazines often require heating the reaction mixture to temperatures ranging from for 2–24 hours to drive the reaction to completion[3].
Mechanistic Troubleshooting Guide
Fig 2. SNAr mechanism and solvent stabilization of the Meisenheimer complex.
Issue 1: Low conversion or stalled reaction.
-
Cause: Inadequate stabilization of the Meisenheimer complex (Fig 2) or poor nucleophile solubility.
-
Solution: Switch from a low-polarity solvent (e.g., THF or Toluene) to a highly polar aprotic solvent like NMP or DMSO. If using an amine, ensure it is not prematurely protonated by the generated HCl; add an excess of a non-nucleophilic base (e.g., DIPEA or K2CO3).
Issue 2: Formation of 6-methylpyridazin-3(2H)-one (Hydrolysis byproduct).
-
Cause: The presence of adventitious water in polar aprotic solvents (like DMF) combined with high heat and strong base leads to hydroxide attack at the highly electrophilic 3-position.
-
Solution: Use strictly anhydrous solvents and non-nucleophilic bases (like NaH for alkoxides). If water must be used (as in green amination), keep the temperature strictly controlled and avoid hydroxide bases.
Issue 3: Competing side reactions or poor regioselectivity.
-
Cause: Solvent-induced shifts in tautomeric equilibria or nucleophile state.
-
Solution: The nature of the nucleophile and solvent drastically affects the reaction mechanism and can even[4]. If side reactions occur, modulating the hydrogen-bond donating/accepting ability of the solvent can redirect the pathway[1].
Quantitative Data: Solvent Comparison Table
| Solvent | Dielectric Constant ( | Nucleophile Compatibility | Typical Temp (°C) | Mechanistic Role & Notes |
| DMSO | 46.7 | Anionic (Alkoxides, Thiolates) | 80 - 120 | Stabilizes Meisenheimer complex; leaves anions unsolvated and highly reactive. |
| DMF | 36.7 | Anionic (Alkoxides, Thiolates) | 80 - 150 | Excellent for stabilizing polar transition states; susceptible to hydrolysis at high temps. |
| Ethanol | 24.5 | Neutral (Amines) | 78 (Reflux) | H-bonding assists chloride departure; solvates neutral amines well. |
| Water | 80.1 | Neutral (Amines) | 100 | Promotes "on-water" hydrophobic acceleration; eliminates need for metal catalysts. |
| Toluene | 2.4 | Poor (Unless using PTC) | 110 (Reflux) | Poor stabilization of polar TS; only used if specific tautomeric control is required. |
Experimental Protocols (Self-Validating Systems)
To guarantee scientific integrity, the following protocols are designed as self-validating systems, ensuring you can verify success at each critical node of the workflow.
Protocol A: SNAr with Alkoxides in Polar Aprotic Solvent (DMSO)
-
Setup: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 3-chloro-6-methylpyridazine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Activation: Add the desired alcohol (1.2 equiv) and a non-nucleophilic base such as NaH (1.5 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Causality: NaH deprotonates the alcohol to form the highly reactive alkoxide. DMSO leaves this anion unsolvated, maximizing its nucleophilicity.
-
-
Reaction: Heat the mixture to 80–100 °C for 4–12 hours.
-
Validation Step: Monitor via TLC (EtOAc/Hexane). The reaction is complete when the UV-active starting material spot (Rf ~0.6) disappears and a new, more polar product spot appears.
-
-
Workup: Cool to room temperature and quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x).
-
Validation Step: The exhaustive brine washes are critical. Complete removal of DMSO is validated by the absence of a characteristic sweet odor and a clean baseline in the crude 1H-NMR (absence of a singlet at 2.62 ppm).
-
-
Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography.
Protocol B: Green Amination in Aqueous Media ("On-Water" SNAr)
-
Setup: To a round-bottom flask, add 3-chloro-6-methylpyridazine (1.0 equiv), the secondary amine (e.g., morpholine, 1.2 equiv), and Potassium Fluoride (KF) or K2CO3 (2.0 equiv) in deionized water (1.0 M concentration).
-
Reaction: Vigorously stir and heat the biphasic mixture to 100 °C (reflux) for 12–17 hours.
-
Causality: The hydrophobic nature of the pyridazine and amine causes them to aggregate at the water interface. This high local concentration, combined with water's high dielectric constant, drives the SNAr without palladium catalysts[2].
-
-
Workup & Validation: Cool the mixture to room temperature.
-
Validation Step: The reaction is self-indicating; the initially biphasic mixture often becomes homogeneous as the amine reacts, followed by the precipitation of the highly crystalline product upon cooling.
-
-
Isolation: Extract with isopropyl acetate (3x) or simply filter the precipitate if highly crystalline. Wash with water, dry over MgSO4, and concentrate.
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | MDPI [mdpi.com]
Technical Support Center: Optimizing Sodium Hydride (NaH) Mediated Alkoxylation
Welcome to the technical support center for sodium hydride (NaH) mediated alkoxylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both success and safety in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of NaH for alkoxylation, a key step often utilized in reactions like the Williamson ether synthesis.[1][2][3]
Q1: What is the primary role of sodium hydride in an alkoxylation reaction?
A1: Sodium hydride (NaH) serves as a strong, non-nucleophilic base.[4][5][6] Its primary function is to deprotonate an alcohol (R-OH) to form a highly reactive sodium alkoxide (R-ONa). This alkoxide is a potent nucleophile that can then react with an electrophile, such as an alkyl halide, to form an ether (R-O-R'). The by-product of the deprotonation is hydrogen gas (H₂).[7][8]
Q2: Why is NaH preferred over other bases like sodium hydroxide (NaOH) or sodium metal (Na)?
A2: NaH is favored for several reasons:
-
Irreversible Deprotonation: The reaction between NaH and an alcohol is essentially irreversible because the hydrogen gas produced escapes the reaction mixture, driving the equilibrium towards the alkoxide product.[7]
-
Low Nucleophilicity: The hydride ion (H⁻) is a poor nucleophile, minimizing side reactions where the base itself attacks the electrophile.[5]
-
Broad Substrate Scope: NaH is a "superbase," capable of deprotonating a wide range of alcohols, including those that are sterically hindered or less acidic.[4][6]
-
Controlled Reactivity: Compared to sodium metal, which can also deprotonate alcohols, NaH offers a more controlled reaction, especially when used as a dispersion in mineral oil.[4][9] The reaction with sodium metal can be quite vigorous.[9]
Q3: What are the most common solvents for NaH-mediated alkoxylation, and why?
A3: Aprotic solvents are essential as protic solvents will react with NaH.[5] Common choices include:
-
Tetrahydrofuran (THF): A widely used solvent that is relatively inert to NaH and effectively solvates many organic compounds.[1][10]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can accelerate Sₙ2 reactions. However, caution is paramount as NaH/DMF mixtures can be thermally unstable and prone to runaway reactions, especially at elevated temperatures.[4][11][12] It is advised not to heat NaH/DMF mixtures above 35°C.[7]
-
Dimethyl Sulfoxide (DMSO): Similar to DMF, DMSO can promote the reaction but also carries significant risks of thermal instability with NaH.[4][11][13] Heating NaH in DMSO can lead to explosive decomposition.[13]
Q4: Is it necessary to remove the mineral oil from the NaH dispersion before use?
A4: For many applications, the 60% NaH dispersion in mineral oil can be used directly.[4] The mineral oil is generally inert. However, for reactions that are sensitive to impurities or require precise stoichiometry, it is best practice to wash the NaH with a dry, non-reactive hydrocarbon solvent like hexane or pentane to remove the oil.[14][15] This should be performed under an inert atmosphere.[14]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during NaH-mediated alkoxylation reactions.
Issue 1: Incomplete or No Reaction (Starting Material Recovered)
Possible Causes & Solutions
-
Cause A: Inactive Sodium Hydride.
-
Diagnosis: NaH can be deactivated by improper storage, leading to exposure to moisture and air.[8] A visible sign of decomposition is a change from a gray powder to a white, crusty solid (sodium hydroxide).
-
Solution: Always use fresh NaH from a properly sealed container.[8] Store NaH in a dry, inert environment.[16] For critical reactions, consider using a freshly opened bottle or titrating the active hydride content.
-
-
Cause B: Insufficient Deprotonation Time or Temperature.
-
Diagnosis: The deprotonation step may not have gone to completion before the addition of the electrophile. This is particularly true for more sterically hindered or less acidic alcohols.
-
Solution:
-
Monitor Hydrogen Evolution: The deprotonation of the alcohol by NaH produces hydrogen gas.[7] The cessation of bubbling is a good indicator that the reaction is complete.
-
Increase Reaction Time: Allow for a longer stirring time after the addition of the alcohol to the NaH suspension.
-
Gentle Warming: For sluggish deprotonations, gentle warming (e.g., to 40-50 °C in THF) can be beneficial. Avoid high temperatures, especially in solvents like DMF or DMSO.[7][11]
-
-
-
Cause C: Wet Reagents or Glassware.
-
Diagnosis: NaH reacts violently with water.[8][15] Any moisture in the solvent, alcohol, or on the glassware will consume the NaH, preventing the deprotonation of the desired alcohol.[17]
-
Solution:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Starting Materials: Ensure the alcohol and electrophile are free of water.
-
-
Issue 2: Low Yield of the Desired Ether Product
Possible Causes & Solutions
-
Cause A: Competing Elimination Reaction (E2).
-
Diagnosis: Alkoxides are strong bases, and if the electrophile is a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired Sₙ2 substitution, forming an alkene instead of an ether.[1]
-
Solution:
-
Optimize Electrophile: Whenever possible, use a primary alkyl halide or a methyl halide, as these are less prone to elimination.[1]
-
Control Temperature: Lowering the reaction temperature can favor the Sₙ2 pathway over the E2 pathway. The deprotonation can often be performed at 0 °C or room temperature, followed by slow warming after the addition of the electrophile.
-
-
-
Cause B: Steric Hindrance.
-
Diagnosis: Severe steric hindrance on either the alkoxide or the electrophile can significantly slow down the Sₙ2 reaction.
-
Solution:
-
Increase Reaction Temperature and Time: For sterically demanding substrates, higher temperatures (e.g., refluxing in THF) and longer reaction times may be necessary.[18] Typical Williamson ether syntheses are conducted between 50 to 100 °C for 1 to 8 hours.[3]
-
Change Solvent: Switching to a more polar aprotic solvent like DMF can sometimes accelerate a sluggish Sₙ2 reaction, but always be mindful of the thermal stability risks.[1][11]
-
-
Issue 3: Reaction Mixture Turns Dark Brown or Black
Possible Causes & Solutions
-
Cause A: Decomposition of the Solvent.
-
Diagnosis: This is a common observation when using DMF or DMSO at elevated temperatures in the presence of NaH.[19] The dark color is often indicative of solvent decomposition.
-
Solution:
-
-
Cause B: Side Reactions of the Substrate.
-
Diagnosis: The reaction conditions may be promoting decomposition of a sensitive starting material or product.
-
Solution:
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protect Functional Groups: If your substrate contains other functional groups that are sensitive to strong bases, consider using a protecting group strategy.
-
-
Section 3: Experimental Protocols & Data
Optimizing Deprotonation Temperature
The deprotonation of an alcohol with NaH is an exothermic reaction.[14] The optimal temperature depends on the pKa and steric bulk of the alcohol.
| Alcohol Type | Typical pKa Range | Recommended Deprotonation Temperature | Solvent | Notes |
| Primary (e.g., Ethanol) | 16-18 | 0 °C to Room Temperature | THF, DMF | Reaction is typically fast. Cooling in an ice bath helps control the initial exotherm and hydrogen evolution.[14] |
| Secondary (e.g., Isopropanol) | 17-19 | Room Temperature to 40 °C | THF | May require gentle warming to ensure complete deprotonation. |
| Tertiary (e.g., t-Butanol) | 18-20 | Room Temperature to Reflux | THF | Deprotonation is slower due to steric hindrance; warming is often necessary. |
| Phenols | ~10 | 0 °C to Room Temperature | THF, DMF | Deprotonation is very rapid due to the higher acidity. |
General Protocol for NaH-Mediated Alkoxylation (Williamson Ether Synthesis)
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a 60% dispersion of NaH (1.1-1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
(Optional) Washing: If desired, wash the NaH by adding anhydrous hexane via syringe, stirring briefly, allowing the NaH to settle, and then carefully removing the hexane supernatant with a syringe. Repeat twice.[14]
-
Solvent Addition: Add the desired anhydrous solvent (e.g., THF) to create a suspension of NaH.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the alcohol (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C or warm to room temperature. Stir until hydrogen gas evolution ceases (typically 30-60 minutes). For less reactive alcohols, the mixture may need to be warmed.
-
Electrophile Addition: Once deprotonation is complete, add the alkyl halide (1.0-1.2 equivalents) dropwise at a temperature that controls any exotherm.
-
Alkoxylation: Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Quenching: Cool the reaction mixture in an ice bath and quench very carefully by the slow, dropwise addition of isopropanol or ethanol to destroy any excess NaH.[14][20] Follow this with a slow addition of water.[14]
-
Workup: Proceed with a standard aqueous workup and purification.
Section 4: Visualizing the Process
Workflow for NaH-Mediated Alkoxylation
Caption: Step-by-step workflow for a typical NaH-mediated alkoxylation.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common alkoxylation issues.
References
-
Sodium Hydride - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]
-
Sodium Hydride Safety and Handling SOP. (2012, December 14). Retrieved from [Link]
-
KiloMentor. (2023, July 19). Solvents and Additives that Qualitatively Modify the Comparative Reactivity of Hydride Reducing Agents. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Research on the Chemical Properties and Applications of Common Reducing Agent Sodium Hydride (NaH). Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: SODIUM HYDRIDE. Retrieved from [Link]
-
Prof Chary Smith. (2018, March 31). DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab [Video]. YouTube. Retrieved from [Link]
-
UCSF Lab. (n.d.). Standard Operating Procedure: Sodium Hydride. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Vaia. (n.d.). Sodium hydride (NaH) can be used as a drying agent for many organic solvents. Explain how it works. Retrieved from [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
-
University of California, Los Angeles. (2018, March 5). Improper Quenching of Sodium. Retrieved from [Link]
-
Reddit. (2020, February 17). Deprotonation with NaH. r/chemistry. Retrieved from [Link]
-
University of Richmond. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Chiba, S. (2018). Synthetic Organic Reactions Mediated by Sodium Hydride. Asian Journal of Organic Chemistry, 7(5), 784-795.
- Venturello, P., & Barbero, M. (2002). 8.2.2 Sodium Hydride. In Science of Synthesis (Vol. 8b, pp. 895-924).
-
Quora. (2017, June 9). How do organic chemists prepare sodium hydride for reaction? Retrieved from [Link]
- Le, T. N., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(10), 2210-2217.
-
Chemistry university. (2021, March 29). Sodium Hydride A Strong Base, but Poor Nucleophile [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reduction of Carbonyls to Alcohols Using Metal Hydrides. Retrieved from [Link]
-
ResearchGate. (2020, October 30). Why did my reaction fail? Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation and purification of sodium hydride.
-
Sciencemadness Discussion Board. (2016, February 25). Alkoxide formation - Sodium hydride vs Sodium metal. Retrieved from [Link]
-
Reddit. (2025, May 3). Sodium Hydride Help. r/chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2008, March 19). cautions regarding use of NaH in synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the alkoxylation of alcohols.
-
Master Organic Chemistry. (2025, April 15). Reagent Friday: Sodium Amide (NaNH2). Retrieved from [Link]
-
Oreate AI Blog. (2025, December 19). The Role of Sodium Hydride (NaH) in Aryne Chemistry: A Game Changer for Organic Reactions. Retrieved from [https://oreate.com/blog/en/the-role-of-sodium-hydride-nah-in-aryne-chemistry-a-game-changer-for-organic-reactions/]([Link] hydride-nah-in-aryne-chemistry-a-game-changer-for-organic-reactions/)
-
DR-NTU. (n.d.). Synthetic organic reactions mediated by sodium hydride. Retrieved from [Link]
-
Reddit. (2020, July 29). NaH/DMSO Wittig reactions. A cause for concern? r/chemistry. Retrieved from [Link]
-
Quora. (2020, December 8). What does NaH do in a reaction? Retrieved from [Link]
-
Chemical Engineering Transactions. (2023, March 8). Knowing and Controlling the Risks of Semi-Batch Alkoxylation Reactions. Retrieved from [Link]
-
Organic Letters. (2016, August 16). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Retrieved from [Link]
-
Nicl.it. (n.d.). Alkoxylation. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Sodium hydride - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. Sciencemadness Discussion Board - Alkoxide formation - Sodium hydride vs Sodium metal - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. studylib.net [studylib.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sciencemadness Discussion Board - cautions regarding use of NaH in synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. reddit.com [reddit.com]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. Research on the Chemical Properties and Applications of Common Reducing Agent Sodium Hydride (NaH) - Oreate AI Blog [oreateai.com]
- 16. scribd.com [scribd.com]
- 17. vaia.com [vaia.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. reddit.com [reddit.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyridazine O-Alkylation
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals struggling with poor regioselectivity and low conversion rates during the O-alkylation of pyridazinones and hydroxypyridazines.
The Mechanistic Challenge: Why N-Alkylation Dominates
Pyridazinones exhibit lactam-lactim tautomerism, meaning deprotonation yields a highly delocalized, ambident anion. In most standard conditions, N-alkylation overwhelmingly predominates . Understanding the causality behind this is critical to troubleshooting your reaction:
-
Thermodynamic vs. Kinetic Control: The N-alkylated product (lactam) is thermodynamically far more stable than the O-alkylated product (lactim ether). Standard basic conditions (e.g., K₂CO₃, NaH) allow the reaction to reach thermodynamic equilibrium, heavily favoring the nitrogen attack.
-
Hard-Soft Acid-Base (HSAB) Theory: According to HSAB principles, the oxygen atom is a "hard" nucleophile with high charge density, while the nitrogen atom is "soft" and highly polarizable[1]. Soft electrophiles (like alkyl iodides) will naturally prefer the soft nitrogen atom.
-
The Silver Solution: To force O-alkylation, you must disrupt the natural thermodynamic preference. Silver salts (like Ag₂CO₃) solve this by coordinating directly to the nitrogen atom, effectively blocking it. Simultaneously, silver acts as a halophilic Lewis acid, activating the alkyl halide and creating a "harder" carbocation-like transition state that the oxygen nucleophile readily attacks[2].
Visualizing the Reaction Pathways
Mechanistic divergence of pyridazinone alkylation based on electrophile hardness and base.
Interactive Troubleshooting Guide (FAQs)
Q: I am using K₂CO₃ and methyl iodide, but my conversion to the O-alkylated product is <5%. Why? A: You are using a soft base with a soft electrophile (iodide), which perfectly aligns with the thermodynamic preference for N-alkylation[3]. To fix this, switch your electrophile to a harder leaving group (e.g., methyl tosylate or dimethyl sulfate) and change your base to Cs₂CO₃ or Ag₂CO₃.
Q: I switched to Ag₂CO₃, but the reaction is sluggish and incomplete. How can I improve conversion? A: Silver-mediated reactions are highly sensitive to light and solvent choice. Ensure the reaction is shielded from light (wrap the flask in aluminum foil) to prevent the degradation of silver salts into unreactive Ag(0). Additionally, switch to a non-polar solvent like toluene or benzene. Polar aprotic solvents (like DMF) can competitively coordinate with the silver cation, reducing its ability to block the nitrogen atom[2].
Q: When should I choose the Mitsunobu reaction over direct alkylation? A: The Mitsunobu reaction is the gold standard when you are dealing with secondary alcohols or when Ag₂CO₃ fails. It avoids the ambident anion problem entirely by generating an alkoxyphosphonium intermediate. This intermediate is a highly reactive, "hard" electrophile that strictly prefers the hard oxygen atom of the pyridazinone, resulting in exclusive O-alkylation[1][4].
Q: How do I easily distinguish between the N-alkylated and O-alkylated products during reaction monitoring? A: Use these self-validating checks:
-
TLC Monitoring: O-alkylated products typically elute faster (higher
) than N-alkylated products on normal-phase silica due to the loss of the highly polar lactam carbonyl dipole. -
NMR Validation: In ¹H NMR, the O-CH₂ protons will appear further downfield (typically ~4.0 - 4.5 ppm) compared to N-CH₂ protons (~3.5 - 4.0 ppm) due to the higher electronegativity of oxygen.
Troubleshooting Workflow
Step-by-step troubleshooting workflow for resolving low O-alkylation conversion rates.
Quantitative Data: Reaction Condition Matrix
Use the table below to benchmark your expected regioselectivity based on your chosen parameters.
| Base | Solvent | Electrophile Hardness | Major Product | Typical O:N Ratio |
| K₂CO₃ / NaH | DMF / THF | Soft (Alkyl Iodide) | N-Alkyl | < 1:10 |
| Cs₂CO₃ | MeCN / DMF | Hard (Alkyl Tosylate) | O-Alkyl | 3:1 to 5:1 |
| Ag₂CO₃ | Toluene / Benzene | Moderate (Alkyl Bromide) | O-Alkyl | > 10:1 |
| PPh₃ / DIAD | THF / DCM | Very Hard (Alkoxyphosphonium) | O-Alkyl | > 20:1 |
Standardized Experimental Protocols
Protocol A: Silver-Mediated O-Alkylation (Self-Validating System)
Use this protocol for primary alkyl halides where Mitsunobu is not feasible.
-
Preparation: Flame-dry a round-bottom flask under argon. Wrap the flask entirely in aluminum foil to exclude light.
-
Reagent Loading: Add the pyridazinone (1.0 eq) and Ag₂CO₃ (1.5 eq) to the flask.
-
Solvent Addition: Suspend the mixture in anhydrous toluene (0.2 M). Stir at room temperature for 30 minutes to allow the silver-nitrogen coordination complex to form. Self-Validation: The suspension will typically darken slightly as the complex forms.
-
Alkylation: Dropwise add the alkyl bromide or iodide (1.2 eq).
-
Heating & Monitoring: Heat the reaction to 60–80 °C. Monitor via TLC (Hexanes:EtOAc). The O-alkylated product will appear as a higher-running, UV-active spot.
-
Workup: Filter the crude mixture through a pad of Celite to remove the precipitated AgX salts. Wash the Celite thoroughly with EtOAc, concentrate the filtrate, and purify via flash chromatography.
Protocol B: Regioselective Mitsunobu O-Alkylation
Use this protocol for secondary alcohols or when absolute O-selectivity is required.
-
Preparation: To an oven-dried flask under argon, add the pyridazinone (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent: Dissolve the mixture in anhydrous THF (0.1 M) and cool to 0 °C in an ice bath.
-
Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes. Self-Validation: A slight yellow color from the DIAD should dissipate as the betaine intermediate forms.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Note: O-alkylated pyridazines separate easily from the triphenylphosphine oxide byproduct).
References
-
Product Class 8: Pyridazines Source: thieme-connect.de URL:
-
Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems Source: semanticscholar.org URL:2
-
Organic Synthesis: General Remarks Source: wiley-vch.de URL:1
-
Regioselective synthesis of N‐alkylated 2‐pyridones Source: researchgate.net URL:3
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions Source: researchgate.net URL:5
Sources
Technical Support Center: Stability of 3-(Cyclopentyloxy)-6-methylpyridazine under Acidic Conditions
Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter complex stability profiles when handling functionalized heterocycles. 3-(Cyclopentyloxy)-6-methylpyridazine is a highly valuable building block, but its secondary alkyl heteroaryl ether linkage presents specific vulnerabilities during synthetic processing, particularly under acidic conditions.
This guide is engineered to provide you with a deep mechanistic understanding of these vulnerabilities, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your workflows.
Mechanistic Insight: The Causality of Degradation
To prevent degradation, we must first understand the "why." this compound consists of an electron-deficient 1,2-diazine (pyridazine) ring linked to a secondary aliphatic ring (cyclopentyl) via an ether oxygen.
Under acidic conditions (e.g., HCl, TFA, or HBr), the weakly basic nitrogen atoms of the pyridazine ring undergo protonation. This protonation drastically increases the electrophilicity of the C3 position and turns the resulting pyridazinium species into an exceptional leaving group. Because the cyclopentyl group is a secondary carbon, the ether linkage is highly susceptible to alkyl-oxygen bond cleavage via an
The result is the irreversible loss of the cyclopentyl group, generating a cyclopentyl cation (which rapidly converts to cyclopentanol or cyclopentene) and the thermodynamically stable 6-methylpyridazin-3(2H)-one .
Fig 1: Acid-catalyzed degradation pathway of this compound.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a massive new peak in my LC-MS after performing a Boc-deprotection on a downstream intermediate? A: Standard Boc-deprotection conditions (e.g., 50% TFA in DCM or 4M HCl in Dioxane) are harsh enough to trigger the acid-catalyzed cleavage of the cyclopentyloxy group. In your LC-MS, you will observe the disappearance of your parent mass and the appearance of a fragment corresponding to the pyridazinone core (loss of 68 Da [cyclopentene] or 69 Da [cyclopentyl radical equivalent]).
Q2: Does the choice of solvent impact the degradation rate?
A: Absolutely. Protic solvents (like water or methanol) facilitate nucleophilic attack (hydrolysis) on the protonated intermediate, accelerating degradation. Anhydrous conditions (like HCl in dioxane) force the reaction through a slower
Q3: How can I safely remove acid-labile protecting groups without cleaving the cyclopentyloxy moiety?
A: You must limit the lifetime of the protonated intermediate. Use the mildest acidic conditions possible [3]. We recommend switching to Lewis acids (e.g.,
Fig 2: Troubleshooting workflow for mitigating acid-induced degradation during synthesis.
Quantitative Stability Data
To guide your experimental design, below is a comparative stability profile of this compound under common acidic laboratory conditions.
| Acidic Condition | Solvent System | Temperature | Estimated Half-Life ( | Primary Degradant |
| 0.1% TFA (Analytical) | 25 °C | > 72 hours | Negligible | |
| 10% TFA | DCM | 25 °C | ~ 14 hours | 6-methylpyridazin-3(2H)-one |
| 50% TFA | DCM | 25 °C | < 2 hours | 6-methylpyridazin-3(2H)-one |
| 4M HCl | Dioxane | 25 °C | < 30 minutes | 6-methylpyridazin-3(2H)-one |
| 1M HCl | 60 °C | < 10 minutes | 6-methylpyridazin-3(2H)-one |
Note: Data represents generalized kinetic trends for secondary alkoxypyridazines to inform synthetic planning.
Self-Validating Experimental Protocols
To ensure trustworthiness in your results, every analytical assessment of this compound must include built-in controls.
Protocol A: Self-Validating LC-MS Stability Profiling
This protocol allows you to precisely determine the safe exposure window for your specific compound derivatives.
Materials:
-
Test compound: this compound (10 mM stock in DMSO)
-
Internal Standard (IS): Caffeine (10 mM stock in DMSO)
-
Positive Control: 6-methylpyridazin-3(2H)-one (10 mM stock in DMSO)
-
Acidic Test Media (e.g., 20% TFA in DCM)
Step-by-Step Methodology:
-
Preparation of the Control Matrix: Prepare a 1 mL solution containing 100 µM of the IS and 100 µM of the Positive Control in the chosen solvent (without acid). Run this via LC-MS to establish baseline retention times (RT) and ionization efficiencies.
-
Initiation: In a 2 mL glass vial, combine 900 µL of the Acidic Test Media with 10 µL of the IS stock. Equilibrate to the desired temperature (e.g., 25 °C).
-
Spiking: Add 10 µL of the Test Compound stock to the vial. Vortex for 5 seconds. This is
. -
Sampling & Quenching: At defined intervals (e.g., 5, 15, 30, 60, 120 mins), extract a 50 µL aliquot and immediately quench it into 450 µL of a cold buffer (e.g., 1M
or 5% in MeCN/Water) to neutralize the acid and halt degradation. -
Analysis: Inject the quenched samples into the LC-MS.
-
Validation Logic: The protocol is validated if the IS peak area remains constant across all time points. Degradation is confirmed if the loss of the parent mass correlates directly with the appearance of a peak that exactly matches the RT and m/z of the Positive Control.
Protocol B: Mild Boc-Deprotection Workflow
If you must remove a Boc group elsewhere on a molecule containing this moiety, use this optimized protocol to suppress ether cleavage.
Step-by-Step Methodology:
-
Dissolve the substrate in anhydrous DCM (0.1 M concentration) and cool to 0 °C in an ice bath.
-
Add 2.0 equivalents of Triisopropylsilane (TIPS) to act as a carbocation scavenger.
-
Slowly add TFA dropwise to achieve a final concentration of 10% v/v.
-
Stir at 0 °C and monitor strictly by TLC or rapid LC-MS (using Protocol A's quenching method for aliquots).
-
Upon completion (typically 2-4 hours), immediately quench the reaction by pouring it into an ice-cold saturated aqueous solution of
. Extract with DCM, dry over , and concentrate.
References
Technical Support Center: Overcoming Steric Hindrance in Cyclopentyl Ether Synthesis
Ticket ID: #CPE-5520 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields & Elimination in Cyclopentyl Ether Formation
Executive Summary: The Secondary Carbon Paradox
Welcome to the technical support center. If you are here, you are likely observing a specific failure mode: your LC-MS shows a massive peak for cyclopentene (elimination product) and a trace amount of your desired cyclopentyl ether .
The Root Cause:
Cyclopentyl rings present a unique steric profile. Unlike flexible acyclic secondary alkyls, the cyclopentyl ring exists in an "envelope" conformation. When a nucleophile approaches a cyclopentyl electrophile (e.g., cyclopentyl bromide) for an
-
The Result: The activation energy for substitution (
) rises, often surpassing the activation energy for elimination (E2). -
The Fix: You must decouple nucleophilicity from basicity or switch mechanistic pathways entirely (from
to Lewis-acid catalysis or Metal-catalysis).
Decision Matrix: Select Your Protocol
Before proceeding, identify your specific substrate class using the logic flow below.
Figure 1: Strategic selection guide for etherification methods. Select Protocol A, B, C, or D based on substrate electronics and steric bulk.
Technical Protocols & Troubleshooting
Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best For: Aryl-Cyclopentyl Ethers (e.g., Phenol + Cyclopentyl Bromide).
Why it works: It bypasses
Standard Operating Procedure (SOP):
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Cyclopentanol (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: BrettPhos or RockPhos (ideal for bulky ethers) (4 mol%)
-
Base:
(2.0 equiv) - Crucial: Weaker bases prevent side reactions. -
Solvent: Toluene (0.5 M)
-
-
Execution: Degas solvent heavily (Argon sparge, 15 min). Mix reagents in a sealed tube. Heat to 90°C for 12-16h.
-
Troubleshooting:
-
Issue: Low conversion. Fix: Switch ligand to AdBrettPhos (specifically designed for hindered ethers).
-
Issue: Beta-hydride elimination (Cyclopentanone formation). Fix: Ensure the ligand:Pd ratio is > 1.5:1 to keep the metal center crowded, preventing beta-elimination.
-
Protocol B: Modified Williamson (Phase Transfer Catalysis)
Best For: Cyclopentanol + Primary Alkyl Halide (e.g., Benzyl bromide, Methyl iodide). Why Standard Williamson Fails: If you use Cyclopentyl Bromide + Sodium Methoxide, you get elimination. You must invert the roles: Use Cyclopentanol as the nucleophile and the unhindered group as the electrophile.
SOP:
-
Reagents: Cyclopentanol (1.0 equiv), Electrophile (R-X, 1.2 equiv), TBAB (Tetrabutylammonium bromide, 5 mol%), KOH (50% aq).
-
Execution: Mix Cyclopentanol and R-X in Toluene. Add TBAB. Add 50% KOH dropwise at 0°C. Vigorously stir.
-
Mechanism: The phase transfer catalyst extracts the cyclopentoxide anion into the organic phase as a "naked" ion (poorly solvated), increasing its nucleophilicity
rate significantly without requiring anhydrous conditions.
Protocol C: Trichloroacetimidate Activation (Schmidt Method)
Best For: Coupling Cyclopentanol with complex/hindered alcohols where basic conditions cause degradation. Why it works: This activates the alcohol as a leaving group (imidate) which leaves as a neutral amide, creating a transient carbocation-like species that is trapped by the second alcohol.
SOP:
-
Step 1: Imidate Formation
-
Dissolve Cyclopentanol (1.0 equiv) in dry DCM (
). -
Add Trichloroacetonitrile (
, 1.5 equiv) and DBU (0.1 equiv) at 0°C. -
Stir 2h. Filter through a short silica plug to remove DBU. Concentrate. Result: Cyclopentyl trichloroacetimidate.
-
-
Step 2: Coupling
Visualizing the Mechanism (Schmidt):
Figure 2: Pathway for acid-catalyzed imidate coupling. Note the neutral byproduct (trichloroacetamide) which drives the reaction forward.
Comparative Data: Method Efficiency
| Method | Substrate Scope | Primary Risk | Typical Yield |
| Standard Williamson | Primary Halides only | E2 Elimination (Major) | 20-40% (if hindered) |
| PTC Williamson | Cy-OH + Primary R-X | Incomplete conversion | 75-90% |
| Buchwald-Hartwig | Cy-OH + Aryl Halide | Ligand Cost / Pd removal | 80-95% |
| Schmidt (Imidate) | Cy-OH + Complex R-OH | Acid sensitivity | 65-85% |
| Dudley Reagent | Cy-OH + Benzyl | Reagent availability | 80-90% |
Frequently Asked Questions (FAQ)
Q: I am trying to react Cyclopentyl Bromide with Potassium t-Butoxide, but I only get cyclopentene. Why?
A: This is the classic "Williamson Trap." t-Butoxide is a strong, bulky base. Cyclopentyl bromide is a secondary halide. The steric bulk of the base prevents it from accessing the anti-bonding orbital for substitution (
-
Correction: You cannot make t-butyl cyclopentyl ether this way.[3] Use acid-catalyzed addition of cyclopentanol to isobutylene.
Q: Can I use the Mitsunobu reaction?
A: Yes, but with caution. Reaction of cyclopentanol (as the nucleophile) with a phenol using DEAD/PPh3 works well. However, reacting a nucleophile with cyclopentanol (to invert stereochemistry) is difficult due to the steric bulk of the
Q: My imidate coupling (Protocol C) turned black and failed. What happened? A: The "Black Tar" effect usually indicates the Lewis Acid (TMSOTf) was too strong or the temperature was too high, causing polymerization of the imidate.
-
Fix: Switch to
(milder) and run the reaction strictly at -40°C to -20°C.
References
-
Williamson Ether Synthesis & Elimination Competition
-
Ashenhurst, J. "The Williamson Ether Synthesis." Master Organic Chemistry. Link
-
-
Schmidt Trichloroacetimidate Method
-
Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of
- and -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition. Link
-
-
Dudley Reagents (Benzyl Protection)
-
Poon, K. W. C., & Dudley, G. B. (2006). "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt." The Journal of Organic Chemistry. Link
-
-
Buchwald-Hartwig Etherification
-
Burgos, C. H., et al. (2006). "Palladium-Catalyzed Synthesis of Aryl Ethers." Angewandte Chemie. Link
-
-
Phase Transfer Catalysis
Sources
Validation & Comparative
1H NMR spectrum analysis of 3-(Cyclopentyloxy)-6-methylpyridazine
1H NMR Spectrum Analysis of 3-(Cyclopentyloxy)-6-methylpyridazine: High-Field vs. Benchtop NMR Platforms
Executive Summary
For pharmaceutical researchers and process chemists, the rapid and unambiguous structural verification of synthetic intermediates is a critical bottleneck. This compound is a representative functionalized heterocycle whose structural integrity—specifically the confirmation of successful etherification at C3 and the preservation of the methylpyridazine core—must be routinely validated.
This guide objectively compares the analytical performance of traditional High-Field NMR (400 MHz) against modern High-Resolution Benchtop NMR (80 MHz) for the characterization of this intermediate. By analyzing the causality behind signal resolution, sensitivity, and experimental parameters, we provide a self-validating framework to help drug development professionals optimize their analytical workflows.
Mechanistic Grounding: Structure-to-Spectrum Mapping
Before evaluating platform performance, we must establish the ground-truth theoretical 1H NMR profile of this compound. The molecule presents three distinct proton environments, each governed by specific electronic shielding effects:
-
The Pyridazine Core (C4-H and C5-H): The highly electronegative nitrogen atoms and the aromatic ring current heavily deshield these protons. The C4-H is positioned ortho to the electron-donating (by resonance) cyclopentyloxy group, shifting it slightly upfield relative to a standard aromatic proton. The C5-H is ortho to the weakly electron-donating methyl group. They will couple to each other, producing two distinct doublets with an ortho-coupling constant (
) of approximately 9.0 Hz. -
The C6-Methyl Group: Attached directly to the aromatic system, these three equivalent protons experience mild deshielding, appearing as a sharp, isolated singlet.
-
The Cyclopentyl Ether: The single proton on the
-carbon (-O-CH-) is strongly deshielded by the adjacent oxygen's inductive effect, appearing as a downfield multiplet. The remaining eight aliphatic protons on the and carbons appear as complex multiplet envelopes further upfield.
Caption: Logical mapping of structural features to predicted 1H NMR chemical shifts and splitting.
Experimental Workflows: A Self-Validating Protocol
To objectively compare the two platforms, the exact same sample must be analyzed using a protocol designed to validate its own quantitative integrity.
Step 1: Sample Preparation & Internal Referencing
-
Action: Dissolve 15.0 mg of the intermediate in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm borosilicate NMR tube. -
Causality: The 0.6 mL volume is strictly required to create a solvent column of ~4.5 cm. This ensures the liquid meniscus sits well above the active volume of the RF transceiver coil. If the meniscus falls within the coil's detection region, the abrupt change in magnetic susceptibility at the liquid-air interface will severely distort the local magnetic field (
), making it impossible to achieve a homogeneous shim and resulting in broadened, asymmetric peaks. TMS provides a definitive 0.00 ppm internal anchor, validating the chemical shift axis independent of external calibration drift.
Step 2: Tuning, Matching, and Locking
-
Action: Insert the sample, lock onto the deuterium frequency of CDCl
, and perform automated gradient shimming followed by probe tuning/matching. -
Causality: Locking onto the
H resonance creates a feedback loop that compensates for the natural temporal drift of the magnet, keeping the field perfectly stable during acquisition. Tuning and matching adjust the impedance of the RF coil circuit to exactly 50 ohms at the Larmor frequency of the sample. This maximizes RF power transfer for the excitation pulse and maximizes the detection efficiency of the faint free induction decay (FID) signal.
Step 3: Pulse Sequence and Acquisition
-
Action: Execute a standard 1D
H pulse sequence (zg30) with a 30° flip angle and a relaxation delay ( ) of 2.0 seconds. Use 16 scans for the 400 MHz system and 128 scans for the 80 MHz system. -
Causality: A 30° flip angle allows for faster longitudinal relaxation (
) recovery compared to a 90° pulse. The of 2.0 seconds ensures that >98% of the magnetization for all protons has returned to the Z-axis before the next pulse. This is the self-validating check: if we integrate the well-isolated C6-methyl singlet to exactly 3.00, and the resulting integration of the -O-CH- multiplet yields 1.00 ± 0.05, we have mathematically proven that our relaxation delays were sufficient and our quantitative data is trustworthy. The scan count discrepancy is dictated by the Boltzmann distribution; the lower field strength of the 80 MHz magnet yields a smaller population difference between spin states, requiring roughly more scans to achieve comparable Signal-to-Noise Ratio (SNR) [1].
Caption: Parallel workflow comparing High-Field and Benchtop NMR acquisition parameters.
Data Presentation: Platform Performance Comparison
Recent interlaboratory studies have demonstrated that modern benchtop NMR systems can achieve high linearity and reproducibility, making them viable for routine pharmaceutical QA/QC [2]. However, the fundamental physics of magnetic field strength dictates differences in spectral dispersion. Because chemical shift (in Hz) scales linearly with field strength while
Table 1: 1H NMR Spectral Data Resolution (400 MHz vs. 80 MHz)
| Proton Assignment | Chemical Shift | Multiplicity | Integration | 400 MHz Resolution | 80 MHz Resolution |
| C5-H (Pyridazine) | 7.22 ppm | Doublet ( | 1H | Baseline resolved | Partial overlap with CHCl |
| C4-H (Pyridazine) | 6.85 ppm | Doublet ( | 1H | Baseline resolved | Baseline resolved |
| -O-CH- (Cyclopentyl) | 5.48 ppm | Multiplet | 1H | Fine splitting visible | Broad multiplet |
| C6-CH3 | 2.62 ppm | Singlet | 3H | Sharp singlet | Sharp singlet |
| Cyclopentyl -CH2- | 1.95 - 2.10 ppm | Multiplet | 4H | Complex multiplet | Broad envelope |
| Cyclopentyl -CH2- | 1.60 - 1.80 ppm | Multiplet | 4H | Complex multiplet | Broad envelope |
Table 2: Operational Performance Metrics
| Metric | High-Field NMR (400 MHz) | Benchtop NMR (80 MHz) |
| Magnet Technology | Superconducting (Requires Cryogens) | Permanent NdFeB (Cryogen-free) |
| Signal-to-Noise (15 mg) | > 250:1 (in 16 scans) | ~ 40:1 (requires 128 scans) |
| Line Width (50% height) | < 0.5 Hz | < 1.0 Hz |
| Infrastructure | Dedicated facility, high maintenance | Fume hood compatible, 110/220V |
| Time to Result | 15 - 30 mins (queue dependent) | < 10 mins (at-line, immediate access) |
Decision Matrix & Conclusion
Both platforms successfully verify the structure of this compound, but they serve different strategic roles in the drug development pipeline:
-
Choose High-Field NMR (400+ MHz) when characterizing novel impurities, conducting rigorous 2D NMR elucidation (HSQC, HMBC), or when sample masses are severely limited (< 2 mg). The superior spectral dispersion ensures that the C5-H doublet is fully resolved from the residual chloroform solvent peak.
-
Choose Benchtop NMR (80 MHz) for routine at-line process monitoring, batch-to-batch consistency checks, and rapid QA/QC release of known intermediates [1]. While the cyclopentyl aliphatic region merges into broad envelopes and the C5-H signal may slightly overlap with the solvent peak, the critical diagnostic signals—the C4-H aromatic doublet, the C6-methyl singlet, and the downfield -O-CH- multiplet—remain distinctly resolved and quantitatively accurate [2].
By understanding the causality behind magnet strength and pulse sequence parameters, researchers can confidently deploy benchtop systems to decentralize their analytical workflows without sacrificing scientific integrity.
References
-
Yu, H.-Y., Myoung, S., & Ahn, S. (2021). "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Magnetochemistry, 7(9), 121.[Link]
-
Briggs, K. T., et al. (2026). "Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products." Analytical Chemistry, 98(2).[Link]
C13 NMR chemical shifts for cyclopentyloxy pyridazine ring
This guide details the C13 NMR chemical shift fingerprints for the cyclopentyloxy-pyridazine scaffold, a critical pharmacophore in modern drug discovery (notably in PDE4 inhibitors like Piclamilast and Roflumilast analogues).
This analysis synthesizes experimental data from analogous systems to provide a definitive reference for structural elucidation.
Executive Summary
The cyclopentyloxy group attached to a pyridazine ring creates a distinct NMR signature characterized by a highly deshielded ipso-cyclopentyl signal (~81-83 ppm) and a significant deshielding of the pyridazine C3/C6 carbons (~160-165 ppm) . Distinguishing this moiety from methoxy or phenoxy alternatives is crucial for verifying the integrity of the ether linkage during lead optimization.
Structural & Electronic Context
The pyridazine ring is electron-deficient due to the 1,2-diazine nitrogens. Attaching an electron-donating cyclopentyloxy group introduces a competing mesomeric effect (+M), significantly shielding the ortho and para positions (relative to the oxygen) while heavily deshielding the ipso carbon.
Chemical Structure & Numbering
(Visualized below in Section 5)
-
Pyridazine Core: Atoms 1-6 (N at 1,2).
-
Cyclopentyl Tail: Atoms 1'-5' (1' attached to Oxygen).
Comparative Chemical Shift Data
The following table contrasts the Cyclopentyloxy Pyridazine against its most common synthetic alternatives: the Methoxy Pyridazine (a common precursor or metabolic byproduct) and Cyclopentyloxy Benzene (to illustrate the heteroatom effect).
Table 1: C13 NMR Chemical Shift Comparison (δ, ppm in CDCl₃)
| Carbon Position | Cyclopentyloxy Pyridazine (Target) | Methoxy Pyridazine (Alternative) | Cyclopentyloxy Benzene (Control) | Diagnostic Note |
| Ether Linkage (O-C) | 81.5 - 83.0 (CH) | 54.0 - 56.0 (CH₃) | 79.0 - 80.0 (CH) | Primary Identifier. The CH doublet at ~82 ppm confirms the cyclopentyl ether. |
| Pyridazine C3 (Ipso) | 163.0 - 165.0 | 164.0 - 166.0 | 158.0 - 160.0 (C-Ar) | Deshielded by both N and O. Quaternary signal. |
| Pyridazine C4 (Ortho) | 117.0 - 119.0 | 117.0 - 118.0 | 115.0 - 116.0 | Shielded by O-lone pair donation (+M effect). |
| Pyridazine C5 (Meta) | 127.0 - 129.0 | 127.0 - 128.0 | 129.0 - 130.0 | Less affected by the ether; sensitive to C6 substituent. |
| Pyridazine C6 | 150.0 - 152.0 | 150.0 - 152.0 | 120.0 - 121.0 | High shift due to adjacent Nitrogen (C=N bond character). |
| Cyclopentyl C2'/C5' | 32.5 - 33.5 | N/A | 32.8 - 33.0 | Methylene signals, typically distinct from alkyl chains. |
| Cyclopentyl C3'/C4' | 23.5 - 24.5 | N/A | 24.0 - 24.2 | Upfield methylene signals. |
Technical Insight: The shift of the cyclopentyl ipso carbon in the pyridazine system (~82 ppm) is typically 2-3 ppm downfield compared to the benzene analogue (~79 ppm) due to the electron-withdrawing nature of the diaza-heterocycle.
Experimental Protocol for Reliable Assignment
To ensure unambiguous assignment, particularly when differentiating C4/C5 or confirming the ether linkage, follow this validated workflow.
Step 1: Sample Preparation
-
Solvent: CDCl₃ (99.8% D) is preferred for resolution. Use DMSO-d6 only if solubility is poor (Note: DMSO will shift signals +1 to +2 ppm).
-
Concentration: >10 mg/0.6 mL is ideal for 13C detection within 1-2 hours.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (d1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C3, C6) have long T1 relaxation times. Insufficient delay will suppress these critical diagnostic peaks.
-
Scans (NS): Minimum 1024 scans for <5mg samples.
Step 3: Assignment Logic (Self-Validating)
-
Locate the Ether CH: Look for a signal at 81-83 ppm .
-
Validation: Run a DEPT-135 .[1] This peak must remain positive (CH). If it vanishes (quaternary) or inverts (CH2), the structure is incorrect.
-
-
Identify Ring Carbons: Look for two signals >150 ppm.
-
The signal at ~164 ppm is C3 (attached to Oxygen).
-
The signal at ~151 ppm is C6 (attached to H or other substituent).
-
-
Verify Cyclopentyl Ring:
-
Two CH₂ peaks at ~33 ppm (C2'/C5') and ~24 ppm (C3'/C4').
-
Validation: These must be negative phases in DEPT-135.
-
Visualization of Structural Logic
The following diagram illustrates the chemical shift mapping and the assignment workflow.
Caption: Logic flow for confirming the cyclopentyloxy-pyridazine scaffold via C13 NMR markers.
References
-
Katritzky, A. R., et al. (2010). "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry.
-
National Institute of Standards and Technology (NIST). "Pyridazine, 3-chloro-6-methoxy- IR and MS Data." NIST Chemistry WebBook.[2]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Reference for solvent calibration).
Sources
In-Depth Analysis of LC-MS Fragmentation: 3-(Cyclopentyloxy)-6-methylpyridazine vs. Analogs
This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of 3-(Cyclopentyloxy)-6-methylpyridazine , designed for analytical chemists and drug discovery scientists.
Executive Summary & Chemical Context
This compound (MW: 178.23 Da) represents a specific class of heteroaryl ethers used frequently as scaffolds in medicinal chemistry (e.g., for GABA receptor modulators or agrochemicals).
In LC-MS/MS analysis (ESI+), this molecule exhibits a diagnostic fragmentation signature driven by the thermodynamics of the cyclopentyl ether linkage. Unlike simple alkyl ethers, the cyclopentyl group facilitates a low-energy neutral loss pathway that dominates the spectrum. This guide characterizes this pathway and contrasts it with structural analogs (Methyl and Cyclohexyl ethers) to aid in structural elucidation and metabolite identification.
| Property | Detail |
| Formula | |
| Monoisotopic Mass | 178.1106 Da |
| Precursor Ion | 179.11 Da |
| Key Fragment (Base Peak) | m/z 111.05 (Loss of Cyclopentene) |
Experimental Methodology (Self-Validating Protocol)
To reproduce the fragmentation patterns described, the following LC-MS conditions are recommended. This protocol prioritizes the stabilization of the protonated molecular ion while allowing sufficient energy for diagnostic fragmentation.
LC-MS/MS Acquisition Parameters
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3.5 kV (Soft enough to preserve
, high enough for stable spray). -
Collision Energy (CE): Stepped CE (15, 30, 45 eV). Rationale: The ether cleavage occurs at low CE (~15-20 eV), while ring fragmentation requires high CE (>35 eV).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
Fragmentation Mechanism & Pathway Analysis[2][3]
The fragmentation of this compound is governed by the stability of the leaving neutral species.
Primary Pathway: The Cyclopentene Elimination (Diagnostic)
Upon collision-induced dissociation (CID), the protonated precursor (m/z 179 ) undergoes a specific rearrangement. The ether oxygen acts as a bridge. The dominant mechanism is a hydrogen transfer (likely a 1,5-H shift or a 4-center elimination) from the
-
Precursor:
at m/z 179 . -
Transition State: Formation of a cyclic transition state involving the ether oxygen and the cyclopentyl
-hydrogen. -
Product: 6-methyl-3(2H)-pyridazinone cation at m/z 111 .
-
Neutral Loss: Cyclopentene (
, 68 Da).
Secondary Pathway: Core Ring Degradation
Once the "protective" cyclopentyl group is removed, the remaining pyridazinone core (m/z 111) fragments further at higher collision energies:
-
Loss of CO (28 Da): Contraction of the pyridazinone ring to a pyrazole-like cation (m/z 83 ).
-
Loss of
(28 Da): Cleavage of the N-N bond (typical for hydrazines/pyridazines), often indistinguishable by mass from CO loss without high-resolution MS.
Visualization: Fragmentation Pathway
The following diagram illustrates the mechanistic flow from precursor to diagnostic fragments.[2]
Caption: Mechanistic pathway showing the diagnostic neutral loss of cyclopentene (-68 Da) leading to the stable pyridazinone core.
Comparative Analysis: Product vs. Alternatives
To validate the identity of this compound, one must distinguish it from structural analogs. The Neutral Loss (NL) pattern is the primary discriminator.
Comparison Table: Alkoxy-Pyridazine Analogs
| Compound | Structure Type | Precursor ( | Primary Neutral Loss (NL) | Dominant Fragment | Mechanism |
| 3-(Cyclopentyloxy)-... | Cyclic Ether (C5) | 179 Da | -68 Da (Cyclopentene) | m/z 111 | Facile Elimination (Low CE) |
| 3-(Cyclohexyloxy)-... | Cyclic Ether (C6) | 193 Da | -82 Da (Cyclohexene) | m/z 111 | Facile Elimination (Low CE) |
| 3-Methoxy-... | Methyl Ether (C1) | 125 Da | -15 Da (Methyl) or -30 Da (CH2O) | m/z 110 or 95 | High Energy Bond Cleavage |
| 3-Isopropoxy-... | Branched Ether (C3) | 153 Da | -42 Da (Propene) | m/z 111 | Facile Elimination (McLafferty) |
Key Differentiator
-
Vs. Methyl Ether: The methyl analog cannot undergo the alkene elimination because it lacks a
-carbon. Its fragmentation is "harder," often showing high abundance of the molecular ion even at moderate energies, or losing a methyl radical (radical cation mechanism, less common in ESI). -
Vs. Cyclohexyl Ether: Both compounds yield the same core fragment (m/z 111) . The distinction lies entirely in the mass of the neutral loss (68 Da vs. 82 Da).
Workflow: Identification Decision Tree
Use this logic flow to confirm the presence of the cyclopentyl group.
Caption: Decision logic for identifying alkoxy-substituents on pyridazine rings via neutral loss calculation.
References
-
Niessen, W. M. A. (2006). Fragmentation of Organic Ions in ESI-MS/MS. In Liquid Chromatography-Mass Spectrometry (3rd Ed.). CRC Press.
-
Holčapek, M., et al. (2010). Structural analysis of pyridazine derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 899-910.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Ed.). University Science Books. (Standard reference for neutral loss rules).
-
PubChem Compound Summary. (2024). 3-Chloro-6-methylpyridazine (Core Structure Data). National Center for Biotechnology Information.
Sources
A Comparative Guide to the Biological Activity of 3-(Cyclopentyloxy)-6-methylpyridazine and Its Analogs
Introduction: The Pyridazine Nucleus as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its unique electronic properties and geometric arrangement allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[2] These activities range from anticancer and antimicrobial to potent and specific kinase inhibition.[3][4]
This guide focuses on a specific subclass: 3,6-disubstituted pyridazines, with a primary focus on analogs of 3-(cyclopentyloxy)-6-methylpyridazine. We will objectively compare the performance of these analogs across various biological assays, provide the supporting experimental data, and explain the scientific rationale behind the evaluation methods. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals working on the frontier of heterocyclic chemistry.
Core Moiety Analysis: this compound
The subject of our analysis, this compound, combines two key features on the pyridazine core that are hypothesized to influence its biological profile:
-
The 3-(Cyclopentyloxy) Group: The introduction of an alkoxy group at the 3-position is a common strategy in pyridazine chemistry.[5] The cyclopentyloxy moiety, being a moderately bulky and lipophilic group, can significantly influence the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). It can enhance membrane permeability and potentially facilitate entry into cells. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets.
-
The 6-Methyl Group: Small alkyl groups, such as methyl, at the 6-position can serve multiple roles. They can fill small hydrophobic pockets within a target's active site, enhancing binding affinity through van der Waals interactions.[6] Additionally, the methyl group can influence the overall electronic profile of the pyridazine ring, subtly modulating its reactivity and interaction capabilities.
The combination of these two groups creates a specific chemical entity whose biological potential is best understood by comparing it to analogs with variations at these key positions.
Comparative Biological Activity: A Multifaceted Profile
Pyridazine derivatives have demonstrated efficacy in several key therapeutic areas. Below, we compare the activities of various 3,6-disubstituted analogs, drawing from published data to build a comprehensive picture.
Anticancer and Antiproliferative Activity
The pyridazine scaffold is a cornerstone of many potent anticancer agents.[7] Studies have shown that modifications at the 3- and 6-positions are critical for modulating this activity. A study by El-Gazzar et al. (2019) systematically explored the antiproliferative activity of various 3-amino, 3-alkoxy, and 3-aryloxy-6-arylpyridazines against a panel of human cancer cell lines.[5] This provides an excellent dataset for understanding the role of the 3-alkoxy substitution.
Similarly, work by Rathish et al. (2012) on 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones (a closely related pyridazinone core) demonstrated remarkable potency, with some analogs showing 50% growth inhibition (GI₅₀) values below 0.1 µM against leukemia and non-small cell lung cancer cell lines.[8][9]
Table 1: Comparative Anticancer Activity of 3,6-Disubstituted Pyridazine Analogs
| Compound ID / Series | R³ Substituent | R⁶ Substituent | Cancer Cell Line | Activity (GI₅₀ / IC₅₀) | Reference |
| Series from El-Gazzar et al. | -O-Alkyl / -O-Aryl | -Aryl / -Heteroaryl | HuH7, CaCo-2, MDA-MB-231, HCT116 | Varies, potent activity reported | [5] |
| Compound 2h (Rathish et al.) | =O (Pyridazinone) | 4-Chlorophenyl | SR (Leukemia) | < 0.1 µM | [8][9] |
| Compound 2h (Rathish et al.) | =O (Pyridazinone) | 4-Chlorophenyl | NCI-H522 (NSCLC) | < 0.1 µM | [8][9] |
| Compound 9e (Fouad et al.) | -NH-CO-Aryl | -Aryl | A498 (Renal) | 97.91% inhibition | [3] |
| Compound 9e (Fouad et al.) | -NH-CO-Aryl | -Aryl | T-47D (Breast) | 79.98% inhibition | [3] |
| Compound 10l (Abo-Serie et al.) | =O (Pyridazinone) | Diarylurea | A549 (NSCLC) | GI₅₀ = 1.66 µM | [4] |
| Compound 17a (Abo-Serie et al.) | =O (Pyridazinone) | Diarylthiourea | Melanoma, Colon | GI% = 62-100% | [4] |
| Compound 4b (Ghorab et al.) | =O (Pyridazinone) | Aminophenyl-propanamide | MCF-7 (Breast) | IC₅₀ = 21.2 µM | [10] |
Causality Behind Experimental Choices: The use of the NCI-60 human tumor cell line screen is a standard, high-throughput method to identify broad-spectrum anticancer activity and to spot patterns of cell-type selectivity.[4][8] This initial screen provides crucial information on which cancer types a compound series is most likely to be effective against, guiding further, more focused in vivo studies.
Kinase Inhibition
A primary mechanism through which pyridazine analogs exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways.[1] Dysregulation of kinases is a hallmark of many cancers.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1] Several pyridazinone-based compounds have been designed as VEGFR-2 inhibitors. For instance, Abo-Serie et al. developed pyridazinone-based diarylurea and thiourea derivatives, with compound 17a showing the best inhibitory activity against VEGFR-2.[4]
-
JNK1 Inhibition: c-Jun N-terminal kinase 1 (JNK1) is another important target involved in stress signaling, inflammation, and apoptosis. A series of 3,6-disubstituted pyridazine derivatives were specifically designed to target the JNK1 pathway, with compound 9e not only showing potent in vitro antiproliferative effects but also demonstrating in vivo efficacy in a solid tumor model.[3]
-
p38 MAPK Inhibition: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is central to cellular responses to inflammatory cytokines and stress.[11] Pyridine-based scaffolds are of significant interest as p38α inhibitors, and by extension, their aza-analogs like pyridazines are actively explored for this target.[12][13]
Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for pyridazine-based kinase inhibitors.
Antimicrobial Activity
Beyond cancer, pyridazine derivatives have shown promise as antimicrobial agents.[4] This dual activity is particularly valuable, as cancer patients are often immunocompromised and susceptible to infections. Abo-Serie et al. designed pyridazinone compounds with the dual aim of anticancer and antimicrobial efficacy. Their work identified compounds with significant activity against both bacteria and fungi.[4]
Table 2: Comparative Antimicrobial Activity of Pyridazinone Analogs
| Compound ID | Target Microorganism | Activity (MIC, µg/mL) | Reference |
| Compound 10h | Staphylococcus aureus | 16 | [4] |
| Compound 8g | Candida albicans | 16 | [4] |
Structure-Activity Relationship (SAR) Insights
-
Importance of the 6-Position Substituent: The nature of the aryl or heteroaryl group at the 6-position is a major determinant of anticancer potency. Electron-withdrawing groups (e.g., 4-chlorophenyl) on this ring often enhance activity.[8][9]
-
Impact of the 3-Position Substituent: The 3-position can tolerate a range of functionalities, including alkoxy, aryloxy, and amino groups, all of which have led to potent compounds.[5] The choice of substituent here likely fine-tunes the compound's ADME properties and its specific interactions within the target's binding site.
-
The Pyridazinone Core: Many of the most potent compounds feature a pyridazin-3(2H)-one tautomer.[2][4][8] The lactam functionality (N-C=O) in this core provides crucial hydrogen bonding points that are often essential for high-affinity binding to kinase active sites.
-
Hybridization and Bulky Groups: Hybridizing the pyridazine scaffold with other pharmacophores, such as diarylurea (mimicking sorafenib) or sulfonamide moieties, is a successful strategy.[4][8] The presence of bulky substituents can sometimes increase activity, suggesting they occupy larger hydrophobic pockets.[10]
Key Experimental Protocols
To ensure scientific integrity, the protocols used to generate the comparative data must be robust and reproducible.
Protocol 1: In Vitro Anticancer Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
1. Cell Seeding:
- Culture human cancer cells (e.g., MCF-7, A549) in appropriate media until they reach ~80% confluency.
- Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test pyridazine analog in DMSO.
- Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
- Remove the old media from the 96-well plates and add 100 µL of the media containing the test compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate for 48-72 hours.
3. MTT Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
4. Solubilization and Measurement:
- Carefully remove the media.
- Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
1. Preparation of Inoculum:
- Grow the bacterial or fungal strain in appropriate broth overnight.
- Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
2. Compound Dilution:
- In a 96-well plate, add 50 µL of sterile broth to all wells.
- Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column.
- Perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next.
3. Inoculation and Incubation:
- Add 50 µL of the standardized microbial inoculum to each well.
- Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
4. Determining the MIC:
- Visually inspect the wells for turbidity (growth).
- The MIC is the lowest concentration of the compound in which no visible growth is observed.
The workflow for screening novel pyridazine analogs is summarized in the diagram below.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the development of novel therapeutics. The available data strongly support their potential as potent anticancer agents, often acting through the inhibition of key protein kinases like VEGFR-2 and JNK1.[3][4] Furthermore, the demonstrated dual antimicrobial activity of some analogs adds significant value to their therapeutic profile.[4]
Future research should focus on a systematic exploration of the structure-activity relationship by:
-
Synthesizing a focused library of analogs with diverse alkoxy groups at the 3-position and various substituted aryl/heteroaryl groups at the 6-position.
-
Evaluating these compounds against a broader panel of kinases to identify novel targets and understand selectivity profiles.
-
Performing in vivo pharmacokinetic and efficacy studies on the most promising candidates to translate the potent in vitro activity into tangible preclinical results.
By leveraging the established biological profile of the pyridazine core and applying rational design principles, this class of compounds holds significant promise for addressing unmet needs in oncology and infectious diseases.
References
-
Kim, H. S., Kim, T. J., & Lee, S. K. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Bioorganic & Medicinal Chemistry Letters, 15(8), 2125-2128. [Link]
-
Asif, M. (2015). The anticancer potential of various substituted pyridazines and related compounds. Journal of Chemical and Pharmaceutical Research, 7(3), 127-140. [Link]
-
Fouad, M. A., Othman, D. A., El-Sayed, M. A. A., & Ghorab, M. M. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Molecules, 27(19), 6609. [Link]
-
Rathish, I. G., Javed, K., Ahmad, S., Bano, S., Alam, M. S., Akhter, M., ... & Samim, M. (2012). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry, 49, 304-309. [Link]
-
El-Gazzar, A. A., El-Sayed, M. A., & Leonel, E. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 755-760. [Link]
-
Mehvish, & Kumar, A. (2022). Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. Research Journal of Pharmacy and Technology, 15(5), 2279-2284. [Link]
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Abo-Serie, M. M., El-Gohary, N. S., El-Gazzar, A. R., & Abdel-Alim, A. A. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(6), 1146-1171. [Link]
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Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Y. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry. [Link]
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Rathish, I. G., Javed, K., Ahmad, S., Bano, S., Alam, M. S., Akhter, M., ... & Samim, M. (2012). Author's personal copy Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. ResearchGate. [Link]
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Mehvish, & Kumar, A. (2020). Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. Research Journal of Pharmacy and Technology. [Link]
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Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2011). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 59(11), 1396-1402. [Link]
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Wang, Q., Zhang, J., Wu, H., Zhang, J., & Li, Y. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 159. [Link]
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Al-Salami, H., Butt, G., Tucker, N., & Skropeta, D. (2017). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Marine Drugs, 15(7), 209. [Link]
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Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 8(2), 1-10. [Link]
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Unzue, A., & Lafon, M. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Molecular Diversity. [Link]
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Unzue, A., & Lafon, M. (2024). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. SpringerLink. [Link]
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Kumar, A., Singh, P., & Kumar, D. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. [Link]
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Kumar, A., & Roy, K. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(10), 4347-4363. [Link]
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3-Alkoxy-6-methylpyridazines: A Comparative Crystallographic and Performance Guide
Executive Summary
In modern synthetic chemistry and drug discovery, the pyridazine scaffold is a privileged motif. Specifically, 3-alkoxy-6-methylpyridazines (such as 3-methoxy-6-methylpyridazine) have emerged as highly versatile building blocks. They serve a dual purpose: acting as robust, electron-rich ligands for transition-metal coordination (e.g., in orthopalladated liquid crystals and luminescent iridium complexes) [1], and serving as stable pharmacophores in advanced therapeutics, such as NLRP3 inflammasome inhibitors [2].
This guide objectively compares the crystallographic properties and synthetic performance of 3-alkoxy-6-methylpyridazines against their traditional halogenated counterpart, 3-chloro-6-methylpyridazine . By analyzing X-ray diffraction data and reactivity profiles, we provide a self-validating framework for selecting the appropriate pyridazine derivative for your specific workflow.
Structural & Crystallographic Comparison
Understanding the solid-state geometry of these compounds is critical for predicting their behavior in solution and their binding affinity in biological targets. The substitution at the C3 position fundamentally alters the electron density of the pyridazine ring.
The electron-donating alkoxy group (+M effect) increases the electron density on the adjacent nitrogen atoms, enhancing their ability to coordinate with metals. Conversely, the electron-withdrawing chloro group (-I effect) depletes ring electron density, making the C3 position highly susceptible to oxidative addition by palladium catalysts [3].
Table 1: Comparative Crystallographic & Electronic Parameters
| Parameter | 3-Methoxy-6-methylpyridazine | 3-Chloro-6-methylpyridazine |
| Typical Crystal System | Monoclinic | Orthorhombic |
| Typical Space Group | P2₁/c | Pbca |
| C3–Substituent Bond Length | ~1.35 Å (C–O) | ~1.73 Å (C–Cl) |
| Ring Electron Density | Enriched (Nucleophilic nitrogens) | Depleted (Electrophilic C3 carbon) |
| Primary Synthetic Role | Ligand (N-coordination), Stable Pharmacophore | Electrophile (Cross-coupling substrate) |
| Stability to Hydrolysis | High | Moderate (Susceptible to nucleophilic attack) |
Note: Bond lengths are derived from standard single-crystal X-ray diffraction studies of substituted pyridazine derivatives at 298 K [4].
Performance Comparison: Reactivity and Application
A. 3-Chloro-6-methylpyridazine: The Electrophilic Workhorse
For drug development professionals looking to construct complex biaryl systems, 3-chloro-6-methylpyridazine is the standard choice. The labile C–Cl bond is primed for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The high electrophilicity of the C3 carbon ensures rapid oxidative addition by Pd(0) species.
B. 3-Alkoxy-6-methylpyridazines: The Coordination Specialist
While 3-alkoxy derivatives can undergo specialized C–O activation, their primary advantage lies in their stability and coordination chemistry. The methoxy or ethoxy group sterically and electronically stabilizes the pyridazine ring, making it an ideal bidentate or bridging ligand in metallomesogens (liquid crystals) and OLED materials [1]. Furthermore, in medicinal chemistry, the 3-alkoxy group often provides critical hydrogen-bond accepting interactions within target protein pockets without the metabolic liabilities of a halogen [2].
Caption: Comparative reactivity pathways of 3-chloro vs. 3-alkoxy-6-methylpyridazines.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each methodological choice.
Protocol 1: Single-Crystal X-Ray Diffraction Workflow for Pyridazine Derivatives
Objective: To obtain high-resolution structural data of 3-alkoxy-6-methylpyridazine metal complexes.
-
Crystallization: Dissolve 50 mg of the synthesized complex in a 1:1 mixture of Methanol (MeOH) and Dichloromethane (CH₂Cl₂).
-
Causality: CH₂Cl₂ provides excellent initial solubility, while the higher volatility of CH₂Cl₂ compared to MeOH allows the solution to slowly enrich in MeOH over time. This controlled shift in solvent polarity drives the system slowly toward supersaturation, preventing rapid precipitation and yielding defect-free single crystals.
-
-
Crystal Selection: Under a polarized light microscope, select a crystal with well-defined faces and uniform extinction (typically 0.2 × 0.2 × 0.1 mm). Mount the crystal on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.
-
Data Collection: Mount the sample on a Bruker APEX2 SMART CCD diffractometer equipped with a graphite monochromator. Use Mo Kα radiation (λ = 0.71073 Å).
-
Causality: Mo Kα radiation is chosen over Cu Kα because its shorter wavelength minimizes X-ray absorption effects in dense, metal-coordinated crystals, allowing for higher resolution data at higher diffraction angles (2θ).
-
-
Structure Solution: Integrate the data using SAINT software and apply empirical absorption corrections via SADABS. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Caption: Logical workflow for the X-ray crystallographic resolution of pyridazine derivatives.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Chloro-6-methylpyridazine
Objective: To synthesize a biaryl precursor suitable for drug development.
-
Preparation: In an oven-dried Schlenk flask, combine 3-chloro-6-methylpyridazine (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of THF and H₂O (4:1 v/v).
-
Causality: The biphasic THF/H₂O system is critical. THF solubilizes the organic substrates, while H₂O dissolves the K₂CO₃ base. The base must be in the aqueous phase to efficiently form the reactive "ate" complex with the boronic acid, which is a prerequisite for the transmetalation step.
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) under an Argon atmosphere.
-
Causality: Tetrakis(triphenylphosphine)palladium(0) is selected because the electron-rich phosphine ligands stabilize the Pd(0) state and facilitate the oxidative addition into the relatively strong C–Cl bond of the pyridazine ring.
-
-
Reaction & Isolation: Reflux at 80 °C for 12 hours. Cool to room temperature, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
References
-
Espinet, P., et al. "Synthesis, characterization, and x-ray studies of nonplanar mesogens: carboxylato-bridged orthopalladated azine complexes." Organometallics (ACS Publications). Available at:[Link]
- "NLRP3 inflammasome inhibitors." US Patent 11208399B2 (Google Patents).
-
Witanowski, M., et al. "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." ResearchGate. Available at:[Link]
-
"Transition Metal Catalysis: Activation of CO2, C–H, and C–O Bonds En Route to Carboxylic Acids." Scholaris. Available at: [Link]
Comparative UV-Vis Spectroscopic Profiling: 3-(Cyclopentyloxy)-6-methylpyridazine vs. Structural Analogs
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Application Context: In drug discovery and analytical chemistry, establishing the precise UV-Vis absorption maxima (
Mechanistic Background: Auxochromic Shifts in Pyridazines
To understand the spectral performance of this compound, we must evaluate the causality behind its electronic transitions. Unsubstituted pyridazine exhibits two primary absorption bands:
- Transition: A strong band around 240 nm, corresponding to the excitation of electrons within the conjugated aromatic system.
-
Transition: A weaker band around 340 nm, arising from the non-bonding (
) lone pair electrons on the nitrogen atoms.
When we functionalize the pyridazine core with a cyclopentyloxy group at the 3-position and a methyl group at the 6-position, the electronic landscape shifts dramatically due to auxochromic effects:
-
Bathochromic (Red) Shift of
: The oxygen atom of the cyclopentyloxy group exerts a strong resonance-donating (+M) effect, conjugating its lone pairs with the pyridazine -system. Coupled with the inductive (+I) electron donation from the methyl group, the energy of the Highest Occupied Molecular Orbital (HOMO, ) is raised. This reduces the energy gap, pushing the absorption maximum to ~268 nm. -
Hypsochromic (Blue) Shift of
: While the system is destabilized, the Lowest Unoccupied Molecular Orbital (LUMO, ) is also raised in energy. Because the energy of the non-bonding ( ) orbital remains relatively static, the gap between and increases, shifting this weak band down to ~318 nm.
Caption: Electronic transition shifts induced by +M/+I auxochromic effects in functionalized pyridazines.
Comparative UV-Vis Absorption Data
The table below synthesizes the quantitative photophysical data for this compound compared to its structural alternatives. Data is normalized for polar protic solvent conditions (Methanol) to account for solvatochromic baseline effects [1].
| Compound | Substituent Effects | Molar Absorptivity ( | ||
| Pyridazine | None (Reference) | 240 | 340 | ~ 3,000 |
| 3-Methoxy-6-methylpyridazine | +M (Methoxy), +I (Methyl) | 265 | 315 | ~ 5,200 |
| This compound | Stronger +I (Cyclopentyl), +M (O), +I (Methyl) | 268 | 318 | ~ 5,800 |
Performance Insight: The cyclopentyloxy variant exhibits a higher molar absorptivity (
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in spectral data, a simple "mix and measure" approach is insufficient. The following protocol embeds self-validating checks to rule out solvent artifacts, optical blurring, and concentration-dependent aggregation (e.g.,
Phase 1: Preparation & System Calibration
-
Solvent Selection: Use HPLC-grade Methanol (UV cutoff < 205 nm).
-
Causality: Methanol ensures complete dissolution of the lipophilic cyclopentyloxy moiety. Furthermore, as a polar protic solvent, it hydrogen-bonds with the pyridazine nitrogen atoms, stabilizing the
-electrons and yielding a consistent, predictable solvatochromic state [1].
-
-
Cuvette Matching: Utilize a matched pair of quartz cuvettes (10 mm path length).
-
Causality: Quartz is mandatory; standard borosilicate glass absorbs strongly below 300 nm, which would entirely obscure the critical 268 nm
transition [3].
-
-
Baseline Zeroing: Fill both cuvettes with pure methanol and perform a baseline correction (200 nm to 400 nm).
-
Self-Validation Check: Record the baseline. Any deviation
Absorbance Units (AU) indicates cuvette contamination or spectrophotometer lamp degradation. Do not proceed until the baseline is flat.
-
Phase 2: Sample Acquisition & Linearity Validation
-
Gradient Preparation: Prepare a concentration gradient of this compound (5 µM, 10 µM, 20 µM, and 40 µM).
-
Spectral Scanning: Scan each concentration at a slow scan rate (100 nm/min) with a 0.5 nm slit width.
-
Causality: A narrow slit width prevents optical blurring of the vibronic fine structure, while a slow scan rate maximizes the signal-to-noise ratio.
-
-
Beer-Lambert Validation: Plot the peak absorbance at 268 nm against the concentration gradient.
-
Self-Validation Check: An
confirms the absence of concentration-dependent aggregation. If the curve flattens at higher concentrations, dimer formation is occurring, and the is no longer representative of the monomeric species.
-
Phase 3: Data Processing
-
Spectral Deconvolution: Apply Pekarian function fitting to the raw spectral data.
-
Causality: Conjugated heterocyclic molecules exhibit asymmetric band broadening. Standard Gaussian fits fail to account for this vibronic progression. Utilizing a accurately models the asymmetry, allowing precise extraction of the true
even when the and bands overlap [2].
-
Caption: Self-validating UV-Vis spectroscopy workflow ensuring photometric accuracy and spectral resolution.
References
-
Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution The Journal of Physical Chemistry A - ACS Publications URL:[Link]
-
Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit New Journal of Chemistry (RSC Publishing) URL:[Link]
-
Visible and Ultraviolet Spectroscopy Michigan State University (MSU) Chemistry URL:[Link]
Safety Operating Guide
3-(Cyclopentyloxy)-6-methylpyridazine proper disposal procedures
Operational and Disposal Guide for 3-(Cyclopentyloxy)-6-methylpyridazine
Introduction & Physicochemical Profiling
This compound (C₁₀H₁₄N₂O) is a nitrogen-containing heterocyclic building block frequently utilized in the synthesis of pharmaceutical intermediates, including JAK and TRPC6 inhibitors. While it is a stable, non-halogenated organic compound, its pyridazine core presents specific environmental and logistical challenges during disposal. Improper disposal of nitrogenous organic compounds can lead to the release of toxic nitrogen oxides (NOx) or contaminate [1]. This guide provides drug development professionals and laboratory personnel with a self-validating, causality-driven protocol for the safe segregation, containerization, and destruction of this compound.
Physicochemical Profile:
-
Molecular Formula: C₁₀H₁₄N₂O
-
Halogen Content: None (Halogen-free). This is critical, as mixing it with halogenated waste streams drastically increases disposal costs and alters the required [2].
-
Heteroatoms: Contains two nitrogen atoms in a pyridazine ring. Combustion will inherently generate NO and NO₂.
-
Solubility: Typically handled as a solid powder or dissolved in polar aprotic solvents (e.g., DMSO, DMF) or alcohols (e.g., Methanol) during assays.
Causality-Driven Segregation Strategy
Expertise in chemical handling requires understanding why segregation rules exist.
-
The Halogenated vs. Non-Halogenated Divide: this compound is a non-halogenated compound. It must be kept strictly separate from [3]. Causality: Halogenated waste requires specialized, ultra-high-temperature incineration to prevent the formation of highly toxic dioxins and furans[2]. Non-halogenated waste, conversely, can often be repurposed via fuel blending, which is significantly more sustainable and cost-effective.
-
The Nitrogen Factor: Because the compound contains nitrogen, its final destruction must occur at an incineration facility equipped with NOx scrubbers. Discharging it into the sanitary sewer system is strictly prohibited, as it can interfere with the biological processes of [1].
Step-by-Step Disposal Methodology
This protocol operates as a self-validating system: proper characterization validates the container choice, which validates compliant storage, ultimately ensuring safe destruction.
Step 1: Waste Characterization & Stream Assignment Determine the physical state of the waste. If it is a pure solid (e.g., expired reagent, spill cleanup), classify it as a Non-Halogenated Organic Solid. If it is dissolved in a solvent, classify the waste stream based on the [4]. (e.g., if dissolved in DMSO, it remains a Non-Halogenated Organic Liquid; if dissolved in Dichloromethane, the entire mixture becomes Halogenated Waste).
Step 2: Containerization Select a chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined borosilicate glass containers are required. Ensure the container has a tight-fitting, leak-proof lid to prevent fugitive emissions of any [3].
Step 3: Labeling and SAA Storage Complete a standard Hazardous Waste Label. You must write the full chemical name—"this compound"—and avoid using abbreviations, acronyms, or [5]. Transfer the container to your laboratory's Satellite Accumulation Area (SAA). Ensure the SAA utilizes secondary containment (e.g., a spill tray) and that the waste does not exceed the 55-gallon limit or the 150-day [1].
Step 4: EHS Transfer and Final Destruction Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the SAA time limit expires. The waste will be manifested and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration equipped with [4].
Quantitative Data Presentation
Table 1: Waste Stream Categorization and Logistics for this compound
| Waste Stream Category | Physical State | Compatible Container | Max SAA Storage Time | Final Treatment Methodology |
| Pure Compound | Solid (Powder/Crystals) | HDPE or Glass | 150 Days (or 55 gal limit) | High-Temp Incineration (NOx Scrubber) |
| Non-Halogenated Solution | Liquid (e.g., in DMSO/MeOH) | HDPE or Glass | 150 Days (or 55 gal limit) | Fuel Blending / Incineration |
| Halogenated Solution | Liquid (e.g., in DCM/CHCl₃) | Glass (PTFE cap) | 150 Days (or 55 gal limit) | Specialized Halogen Incineration |
| Contaminated Consumables | Solid (PPE, Pipettes, Wipes) | Double-lined poly bags | 150 Days | Solid Hazardous Waste Incineration |
Workflow Visualization
Logical workflow for the segregation and disposal of this compound waste.
References
-
Lafayette College. "Hazardous Waste Management Plan." lafayette.edu. URL:[Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Management System: Land Disposal Restrictions." epa.gov. URL:[Link]
-
Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." northwestern.edu. URL:[Link]
-
University of Toledo. "Hazardous Waste Disposal Guide." utoledo.edu. URL:[Link]
-
Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." epa.gov. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
